ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride
Descripción
BenchChem offers high-quality ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDHNGKVNHBPTE-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Synthetic Applications of Ethyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride
Executive Summary & Core Utility
Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride—frequently designated as H-D-Cha-OEt·HCl (CAS: 2225126-65-6)[1]—is a highly specialized, unnatural amino acid derivative utilized extensively in advanced peptidomimetic synthesis and drug discovery[2].
In the landscape of rational drug design, the incorporation of the cyclohexylalanine (Cha) side chain is a deliberate structural choice. The bulky, non-aromatic cyclohexyl ring significantly increases the lipophilicity of the peptide sequence, driving enhanced binding affinity toward hydrophobic receptor pockets[2]. Furthermore, the D-stereocenter (2R configuration) confers profound resistance to endogenous proteolytic degradation—a critical pharmacokinetic advantage for circulating peptide therapeutics[2]. The ethyl ester moiety serves as a transient C-terminal protecting group during liquid-phase peptide synthesis (LPPS)[3], while the hydrochloride salt form ensures crystalline stability and high aqueous solubility[4].
Structural and Physicochemical Profiling
Understanding the fundamental physicochemical properties of H-D-Cha-OEt·HCl is essential for predicting its behavior in synthetic workflows and biological assays.
Table 1: Fundamental Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride |
| CAS Registry Number | 2225126-65-6 |
| Molecular Formula | C₁₁H₂₁NO₂ • HCl |
| Molecular Weight | 235.75 g/mol |
| Stereochemistry | (2R) / D-configuration |
| Functional Groups | Primary amine (salt), Ethyl ester, Cyclohexyl ring |
| Physical State | White to off-white crystalline powder |
Acid-Base Dynamics and Solvation Thermodynamics
The pKa of the primary amine in H-D-Cha-OEt is shifted lower (typically ~7.8–8.2) compared to the free amino acid (~9.5). Causality: The electron-withdrawing inductive effect (-I) of the adjacent ethyl ester group decreases the electron density on the nitrogen atom, making the conjugate acid more prone to deprotonation. This shift is synthetically advantageous; a mild tertiary amine base (e.g., Triethylamine or DIPEA) is sufficient to liberate the nucleophilic free amine during peptide coupling reactions[4].
Caption: Acid-base equilibrium of the primary amine in H-D-Cha-OEt.
Synthetic Workflow & Structural Validation
The synthesis of H-D-Cha-OEt·HCl is typically achieved via thionyl chloride-mediated esterification of the free D-cyclohexylalanine[5]. This method is preferred over Fischer esterification due to its irreversible nature and high yield.
Caption: Synthetic workflow for H-D-Cha-OEt HCl via thionyl chloride-mediated esterification.
Protocol 1: Esterification Synthesis of H-D-Cha-OEt·HCl
This protocol is designed as a self-validating system; the precipitation of the product directly confirms the success of the hydrochloride salt formation.
-
Solvent Preparation: Chill 50 mL of absolute ethanol to 0°C in an ice-water bath under an inert argon atmosphere.
-
Reagent Activation: Add 4.0 equivalents of thionyl chloride (SOCl₂) dropwise to the chilled ethanol[5].
-
Causality: Dropwise addition controls the highly exothermic reaction with ethanol. This step generates HCl gas in situ and forms the highly reactive ethyl chlorosulfite intermediate, which is necessary for activating the carboxylic acid.
-
-
Substrate Addition: Slowly add 1.0 equivalent of D-cyclohexylalanine (H-D-Cha-OH) to the activated solution.
-
Reflux: Heat the mixture to reflux (75–80°C) for 4 to 6 hours.
-
Causality: Elevated temperature provides the activation energy required to drive the sterically hindered esterification to completion.
-
-
Isolation & Validation: Concentrate the mixture under reduced pressure to remove excess ethanol and volatile byproducts (SO₂, HCl). Triturate the resulting residue with cold diethyl ether. The target H-D-Cha-OEt·HCl will precipitate as a white crystalline solid[4]. Filter and dry under a vacuum.
Stability and Degradation Pathways
While the hydrochloride salt is highly stable in solid form, the ethyl ester is susceptible to hydrolysis in aqueous media at extreme pH levels.
Caption: Ester hydrolysis degradation pathway of H-D-Cha-OEt HCl in aqueous media.
Protocol 2: Potentiometric Determination of Amine pKa
To accurately utilize this building block in pH-sensitive coupling reactions, its exact pKa must be validated.
-
Sample Preparation: Dissolve 0.1 mmol of highly pure H-D-Cha-OEt·HCl in 50 mL of degassed, deionized water.
-
Causality: Degassing the water removes dissolved CO₂, which would otherwise form carbonic acid, artificially lowering the baseline pH and skewing the titration curve.
-
-
Titration: Titrate the solution with standardized 0.1 M NaOH using an automated potentiometric titrator under constant stirring at 25°C.
-
Data Analysis & Self-Validation: Plot the first derivative of the pH vs. volume curve (dpH/dV). The distinct peak in the derivative plot identifies the exact equivalence point. The pH value at exactly half the volume of the equivalence point corresponds to the pKa of the primary amine.
References
- Google Patents. "EP4201951A1 - Method for peptide synthesis".
- Google Patents. "CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride".
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. peptide.com [peptide.com]
- 3. EP4201951A1 - Method for peptide synthesis - Google Patents [patents.google.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
Engineering Peptidomimetics: The Strategic Integration of (2R)-2-amino-3-cyclohexylpropanoic Acid (D-Cha) in Drug Discovery
Executive Summary
The transition of peptides from highly potent biological probes to viable clinical therapeutics is historically bottlenecked by poor absorption, distribution, metabolism, and excretion (ADME) profiles. Endogenous peptides are rapidly degraded by proteolytic enzymes and often lack the membrane permeability required for oral bioavailability.
To overcome these limitations, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern peptidomimetic design[1]. Among these, (2R)-2-amino-3-cyclohexylpropanoic acid , commonly known as D-Cyclohexylalanine (D-Cha) , stands out as a critical structural modifier. By combining stereochemical inversion (D-configuration) with side-chain saturation (alicyclic cyclohexyl ring), D-Cha provides a dual-action enhancement: it imparts absolute resistance to L-specific proteases while dramatically increasing the lipophilic surface area for superior binding in deep hydrophobic receptor pockets[1][2].
This technical guide explores the mechanistic rationale, key therapeutic applications, and validated experimental protocols for integrating D-Cha into novel drug development pipelines.
Mechanistic Rationale: The Causality Behind D-Cha Selection
As an application scientist, the decision to substitute a natural amino acid with an unnatural derivative like D-Cha is never arbitrary; it is driven by precise structural and thermodynamic goals.
Stereochemical Evasion of Proteolysis
Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) have evolved to recognize the spatial arrangement of L-amino acids. By utilizing the (2R) D-enantiomer, the side-chain vector is inverted relative to the peptide backbone. This steric clash prevents the peptide from properly docking into the active site of degrading enzymes. Studies have shown that substituting L-amino acids with D-amino acids can increase a peptide's serum half-life from minutes to over 24 hours[1].
Enhanced Hydrophobic Packing via the Cyclohexyl Ring
While D-Phenylalanine (D-Phe) provides proteolytic resistance, its planar, sp2-hybridized aromatic ring often fails to optimally fill three-dimensional hydrophobic pockets. D-Cha features an sp3-hybridized cyclohexyl ring. This alicyclic structure is non-planar (typically adopting a chair conformation), which provides a greater van der Waals surface area and increased steric bulk.
When targeting proteases like Thrombin or the SARS-CoV-2 Main Protease (Mpro), the S2 and S3 binding pockets are deep and hydrophobic. D-Cha acts as a superior "plug" for these pockets compared to linear alkyl chains (like Leucine) or planar rings (like Phenylalanine), displacing high-energy water molecules and driving binding affinity through the hydrophobic effect[1][2].
Caption: Logical progression of peptide optimization utilizing D-Cha for enhanced stability and affinity.
Key Applications in Modern Drug Development
The strategic placement of D-Cha has yielded significant breakthroughs across multiple therapeutic modalities. Table 1 summarizes the impact of D-Cha substitution in recent high-profile drug discovery campaigns.
Table 1: Pharmacological Impact of D-Cha Substitution
| Therapeutic Target / Drug Class | Original Residue | D-Cha Modification | Pharmacological Outcome | Ref |
| SARS-CoV-2 Mpro Inhibitors | L-Leu / L-Phe | D-Cha at P2 position | Enhanced S2 pocket binding; IC50 improved to 0.053 μM. | [1] |
| Antimicrobial Peptides (Novltex) | D-Leu | D-Cha at position 2 | Potent MIC (0.12–0.5 μg/mL) against MRSA; surpassed vancomycin. | [3] |
| Thrombin Inhibitors | D-Phe | D-Cha at P3 position | 19-fold increase in Ki; optimal fit for large hydrophobic pocket. | [2] |
| Complement C5aR1 (PMX205) | Extracyclic Phe | D-Cha in cyclic core | Increased oral bioavailability to 23%; enhanced CNS penetration. | [1] |
Overcoming Antimicrobial Resistance (AMR)
In the development of "Novltex" (a derivative of the promising antibiotic teixobactin), researchers systematically probed amino acid configurations. Replacing the D-Leu2 residue with D-cyclohexylalanine (Analogue 12) resulted in highly potent bactericidal activity against multidrug-resistant Gram-positive pathogens, including MRSA and Enterococcus faecium[3][4]. The bulky cyclohexyl group likely enhances the peptide's ability to anchor into the bacterial lipid II target without being degraded by bacterial proteases.
Antiviral Protease Inhibitors
In the design of SARS-CoV-2 Mpro inhibitors, the incorporation of D-Cha alongside D-Phe(4-F) significantly enhanced binding. The designed analogs demonstrated up to 100% inhibition of the viral protease at 1 μM, driven by the optimal geometric fit of the cyclohexyl ring into the S2 subsite[1].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and validation of D-Cha-containing peptides. These methodologies are designed to address the specific chemical challenges posed by this unnatural amino acid.
Solid-Phase Peptide Synthesis (SPPS) of D-Cha Peptides
The Challenge: The steric bulk of the cyclohexyl ring adjacent to the α-carbon creates significant hindrance during peptide coupling. Standard coupling reagents (like HBTU) often result in incomplete reactions and deletion sequences[5][6]. The Solution: Utilization of the highly reactive uronium salt HATU paired with a double-coupling strategy. HATU generates a highly reactive HOAt ester that overcomes steric barriers.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of base.
-
Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-D-Cha-OH[6] and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Causality Note: Pre-activation for 2 minutes ensures the formation of the active ester before introduction to the resin.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.
-
Double Coupling (Critical Step): Drain the reaction vessel. Repeat Step 3 and Step 4, agitating for an additional 60 minutes. Causality Note: The bulky cyclohexyl group severely slows the kinetics of nucleophilic attack; double coupling ensures >99% conversion.
-
Capping: Treat the resin with 10% acetic anhydride in DMF for 10 minutes to cap any unreacted amines, preventing the formation of complex deletion impurities.
-
Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.
Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered D-Cha.
Human Serum Stability Assay (LC-MS/MS)
The Challenge: Validating that the D-Cha substitution actually confers proteolytic resistance in vitro. The Solution: A time-course incubation in human serum followed by protein precipitation and LC-MS/MS quantification.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mM stock solution of the D-Cha peptide in DMSO.
-
Incubation: Dilute the peptide to a final concentration of 10 μM in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C in a shaking water bath.
-
Time-Course Sampling: At time points t = 0, 1, 2, 4, 8, 12, and 24 hours, extract a 50 μL aliquot.
-
Protein Precipitation: Immediately quench the extracted aliquot by adding 150 μL of ice-cold Acetonitrile (ACN) containing an internal standard. Causality Note: Serum contains thousands of high-molecular-weight proteins. ACN disrupts their hydration shells, causing them to precipitate, which prevents LC column fouling and MS ion suppression.
-
Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining intact peptide.
Conclusion
The integration of (2R)-2-amino-3-cyclohexylpropanoic acid (D-Cha) represents a highly rational approach to peptide engineering. By leveraging the synergistic effects of D-stereochemistry for proteolytic evasion and the alicyclic cyclohexyl ring for optimal hydrophobic pocket engagement, researchers can transform transient biological peptides into robust, bioavailable drug candidates. As demonstrated in recent advancements against SARS-CoV-2 and MRSA, the strategic use of unnatural amino acids like D-Cha is indispensable for the future of peptidomimetic therapeutics.
References
- Amino Acid Code Table - GenScript GenScript
- Modifications: Stapled Peptide Synthesis and Special Amino Acids - LifeTein LifeTein
- Unnatural Amino Acid Modification - Chemical Amino / Alfa Chemistry Alfa Chemistry
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery N
- Novltex: A New Class of Antibiotics with Potent Activity against Multidrug-Resistant Bacterial Pathogens Journal of Medicinal Chemistry - ACS Public
- A Technical Guide to Boc-cyclohexyl-D-Ala-OH Benchchem
- Fmoc-D-Cha-OH Novabiochem 144701-25-7 Sigma-Aldrich
- Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive p
- Thrombin inhibitors identified by computer-assisted multiparameter design Proceedings of the N
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 5. genscript.com [genscript.com]
- 6. Fmoc-D-Cha-OH Novabiochem 144701-25-7 [sigmaaldrich.com]
Advanced HPLC Analysis of Ethyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride: Chiral and Chemical Purity Workflows
An in-depth technical guide and protocol for the high-performance liquid chromatography (HPLC) analysis of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride.
Introduction and Analytical Challenges
Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride (CAS: 2225126-65-6) is an unnatural, non-proteinogenic amino acid derivative (D-cyclohexylalanine ethyl ester hydrochloride) frequently utilized as a versatile chiral building block in peptide synthesis and small-molecule drug development[1].
The chromatographic analysis of this compound presents three distinct physicochemical challenges:
-
Lack of a Strong Chromophore: The molecule consists of a cyclohexane ring, a primary amine, and an ethyl ester. Lacking aromaticity or extended conjugation, it exhibits poor UV absorbance, making traditional UV detection at low wavelengths (e.g., 210 nm) susceptible to severe baseline drift during gradient elution.
-
Chiral Recognition: As a specific (2R) enantiomer, determining enantiomeric excess (ee) requires a highly selective chiral stationary phase (CSP) capable of differentiating the spatial arrangement of the aliphatic cyclohexane moiety.
-
Salt Form and Ionization: As a hydrochloride salt, the primary amine (pKa ~7.5–8.5) will cause severe peak tailing on residual silanols of standard reversed-phase columns unless the mobile phase is strictly controlled regarding pH and ionic strength.
Methodological Rationale and Causality (E-E-A-T)
To establish a self-validating analytical system, the workflow is divided into two orthogonal methods: Chemical Purity and Chiral Purity .
Chemical Purity: The Causality for Charged Aerosol Detection (CAD)
While UV detection at 210 nm can be used isocratically, gradient elution is required to elute highly retained impurities (such as unreacted cyclohexylalanine or dimeric byproducts). Because the analyte lacks a strong chromophore, we employ Charged Aerosol Detection (CAD) . CAD is a mass-based, near-universal detector that measures non-volatile and semi-volatile analytes independent of their optical properties[2]. By nebulizing the column eluent and applying a charge to the resulting dried particles, CAD provides uniform response factors and low-nanogram sensitivity for underivatized amino acids and their esters[3]. To handle the amine's ionization, a mobile phase containing 0.1% Trifluoroacetic acid (TFA) is used as an ion-pairing agent to suppress silanol interactions and ensure sharp peak symmetry.
Chiral Purity: The Causality for Crown Ether Stationary Phases
For the enantiomeric resolution of primary amino acid esters, Chiral Crown Ether stationary phases (e.g., Crownpak CR(+)) are the gold standard. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex between the protonated primary amine (ammonium ion, −NH3+ ) of the analyte and the chiral crown ether cavity of the stationary phase[4].
-
Causality of pH: To ensure the amine is fully protonated and capable of entering the crown ether cavity, the mobile phase must be highly acidic (typically pH 1.0–1.5 using perchloric acid, HClO4 )[5].
-
Causality of Temperature: The stability of the diastereomeric inclusion complexes is highly temperature-dependent. Sub-ambient temperatures (e.g., 10°C) often enhance the free energy difference ( ΔΔG∘ ) between the (2R) and (2S) complexes, significantly improving baseline resolution[4]. Alternatively, zwitterionic ion-exchangers based on Cinchona alkaloids can be used, but crown ethers remain highly specific for primary amines[6].
Analytical Workflow Visualization
Analytical workflow for the chemical and chiral purity assessment of the amino acid ester.
Experimental Protocols
Protocol A: Chemical Purity via UHPLC-CAD
This protocol is designed to quantify the active pharmaceutical ingredient (API) and any related synthesis impurities.
Equipment & Reagents:
-
System: UHPLC system coupled with a Charged Aerosol Detector (e.g., Thermo Scientific Corona CAD).
-
Column: Sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Step-by-Step Procedure:
-
Detector Setup: Set the CAD evaporation temperature to 35°C. Set the data collection rate to 10 Hz with a filter constant of 3.6 seconds.
-
Sample Preparation: Dissolve the sample in 80:20 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Self-validation step: Prepare a 0.1% (1 µg/mL) standard to verify the Limit of Quantitation (LOQ) and CAD response linearity.
-
Chromatographic Run: Inject 2.0 µL of the sample using the gradient program outlined in Table 1. Maintain the column compartment at 40°C.
-
Data Processing: Due to the non-linear nature of CAD response over large dynamic ranges, apply a Power Function Value (PFV) or use quadratic regression for impurity quantification relative to the main peak[3].
Protocol B: Enantiomeric Excess (ee) via Chiral Crown Ether HPLC
This protocol confirms the (2R) stereochemistry and quantifies any (2S) enantiomer impurity.
Equipment & Reagents:
-
System: Standard HPLC system with a UV/Vis or PDA detector.
-
Column: Daicel CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)[7].
-
Mobile Phase: Aqueous Perchloric acid ( HClO4 ), adjusted to pH 1.5. Note: Do not use organic modifiers exceeding 15%, as they disrupt the crown ether inclusion complex.
Step-by-Step Procedure:
-
Mobile Phase Preparation: Add approximately 1.6 mL of 70% HClO4 to 1000 mL of HPLC-grade water. Verify the pH is exactly 1.5. Filter through a 0.22 µm aqueous membrane.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 2.0 mg/mL.
-
Chromatographic Run: Operate isocratically at a flow rate of 0.4 mL/min. Set the column oven strictly to 10°C to maximize enantioselectivity[4].
-
Detection: Monitor UV absorbance at 210 nm.
-
Elution Order: On a CR(+) column, the D-enantiomer (2R) typically elutes before the L-enantiomer (2S) for most amino acids, though authentic standards must be injected to confirm the exact retention times.
Data Presentation & System Suitability
Table 1: UHPLC-CAD Gradient Program (Chemical Purity)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 0.4 | 95 | 5 | Initial |
| 1.0 | 0.4 | 95 | 5 | 6 (Linear) |
| 8.0 | 0.4 | 40 | 60 | 6 (Linear) |
| 10.0 | 0.4 | 10 | 90 | 6 (Linear) |
| 12.0 | 0.4 | 10 | 90 | 6 (Linear) |
| 12.1 | 0.4 | 95 | 5 | 6 (Linear) |
| 15.0 | 0.4 | 95 | 5 | 6 (Linear) |
Table 2: System Suitability Acceptance Criteria
| Parameter | Method A (UHPLC-CAD) | Method B (Chiral HPLC-UV) | Rationale |
| Retention Time (RT) | ~4.5 - 5.5 min | ~8.0 - 12.0 min | Ensures proper column equilibration and complexation. |
| Peak Symmetry (Tailing Factor) | ≤ 1.5 | ≤ 2.0 | Confirms TFA/pH is effectively suppressing silanol interactions. |
| Resolution ( Rs ) | ≥ 2.0 (from nearest impurity) | ≥ 1.5 (between 2R and 2S) | Critical for accurate integration and ee% calculation. |
| Signal-to-Noise (S/N) at 0.1% | ≥ 10 | ≥ 10 | Validates the sensitivity of the CAD and UV detectors. |
References
-
Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector. BioProcessing Journal. Available at:[Link]
-
Effect of Temperature on Retention of Cyclic β-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase. Oxford Academic (OUP). Available at:[Link]
- WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent. Google Patents.
-
New Synthetic Amino Acids for the Design and Synthesis of Peptide-Based Metal Ion Sensors. ACS Publications. Available at:[Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. bioprocessingjournal.com [bioprocessingjournal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: ¹³C NMR Characterization of Ethyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride
Introduction & Scope
Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride (CAS: 2225126-65-6) is a highly versatile unnatural amino acid scaffold frequently utilized in the synthesis of peptidomimetics and targeted therapeutics[1]. Because it possesses a chiral center, an ester linkage, and a bulky aliphatic ring, confirming its structural integrity and assessing purity are critical steps in quality control[2].
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for this purpose. It provides a wide chemical shift dispersion (0–220 ppm) that allows for the distinct assignment of every carbon atom in the molecule, ensuring no structural rearrangements or degradations have occurred[3]. This application note provides a comprehensive, causality-driven protocol for the ¹³C NMR characterization of this compound, covering sample preparation, acquisition parameters for both qualitative and quantitative analysis, and data processing.
Structural Analysis & Predictive ¹³C NMR Assignments
Understanding the expected chemical environment of each carbon atom dictates the experimental parameters. The molecule (C₁₁H₂₁NO₂ • HCl) contains 11 distinct carbon environments.
Causality Check: The quaternary ester carbonyl carbon lacks attached protons, meaning it cannot undergo efficient dipole-dipole relaxation. This results in a significantly longer longitudinal relaxation time (T₁), which must be accounted for during acquisition to prevent signal attenuation[3].
Table 1: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Position | Environment Type | Expected Shift (ppm) | Relaxation Speed (T₁) |
| C=O (Ester) | Quaternary / Carbonyl | ~169.0 - 171.0 | Very Slow |
| O-CH₂ (Ethyl) | Deshielded Aliphatic | ~61.0 - 62.5 | Fast |
| C-α (Chiral) | Amine-adjacent Aliphatic | ~50.0 - 53.0 | Fast |
| C-β (Bridge) | Aliphatic Methylene | ~38.0 - 40.0 | Fast |
| C-1' (Cyclohexyl) | Aliphatic Methine | ~32.0 - 34.0 | Fast |
| C-2', C-6' (Cyclohexyl) | Aliphatic Methylene | ~31.5 - 33.0 | Fast |
| C-3', C-5' (Cyclohexyl) | Aliphatic Methylene | ~25.5 - 26.5 | Fast |
| C-4' (Cyclohexyl) | Aliphatic Methylene | ~25.0 - 26.0 | Fast |
| CH₃ (Ethyl) | Aliphatic Methyl | ~13.5 - 14.5 | Fast |
Experimental Protocols
Sample Preparation
Causality Check: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio compared to ¹H. Therefore, samples must be highly concentrated to 3 within a reasonable timeframe[3].
-
Solvent Selection: Weigh 50–100 mg of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride. Dissolve in 0.6 mL of DMSO-d₆. Why DMSO-d₆? Because the target compound is a hydrochloride salt. DMSO-d₆ provides superior solvation for ionic species and prevents rapid proton exchange that could broaden adjacent carbon signals[3].
-
Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.0 ppm), or rely on the central peak of the DMSO-d₆ septet (39.5 ppm) for calibration.
-
Homogenization: Vortex the sample for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution, preventing magnetic field inhomogeneities.
-
Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to prevent vortexing artifacts during spinning.
Instrument Setup & Acquisition Parameters
The choice of pulse sequence depends entirely on whether the goal is routine structural verification or quantitative purity analysis (qNMR)[4].
Protocol A: Routine Structural Elucidation (Proton-Decoupled ¹³C NMR)
Use this method for standard peak assignment and structural confirmation.
-
Pulse Sequence: Select a standard composite pulse decoupling sequence (e.g., zgpg30 on Bruker systems)[3].
-
Relaxation Delay (D1): Set to 1.5 – 2.0 seconds. This is sufficient for aliphatic carbons but will result in a weaker carbonyl peak due to incomplete relaxation.
-
Number of Scans (NS): Set to 512 or 1024, depending on exact concentration.
-
Nuclear Overhauser Effect (NOE): In this sequence, NOE is active, which enhances the signal of protonated carbons (CH, CH₂, CH₃) but provides minimal enhancement to the quaternary carbonyl carbon[5].
Protocol B: Quantitative ¹³C NMR (qNMR) for Isomeric/Purity Ratios
Use this method if determining the exact ratio of impurities or enantiomeric excesses using 6[6].
-
Pulse Sequence: Select an inverse-gated decoupling sequence (e.g., zgig). This turns off the decoupler during the relaxation delay to suppress the NOE, ensuring peak areas are strictly proportional to the number of carbon nuclei[4].
-
Relaxation Delay (D1): Must be set to ≥ 5 × T₁ of the slowest relaxing nucleus (the carbonyl carbon). A D1 of 30 to 60 seconds is typically required to7[7].
-
Relaxation Agent (Optional): To drastically reduce the required D1 time, add a paramagnetic relaxation agent such as Chromium(III) acetylacetonate [Cr(acac)₃] at ~0.1 M concentration. This facilitates rapid T₁ relaxation for all carbons, allowing D1 to be reduced to ~2-5 seconds while maintaining quantitative integration[5][8].
Decision tree for selecting ¹³C NMR pulse sequences based on analytical objectives.
Data Processing & Interpretation
Proper post-acquisition processing is a self-validating step; incorrect processing will distort the baseline and ruin integration.
-
Fourier Transform (FT): Apply FT to the acquired Free Induction Decay (FID)[3].
-
Apodization (Line Broadening): Apply an exponential window function with a Line Broadening (LB) parameter of 1.0 to 2.0 Hz[4]. Causality: ¹³C signals are sharp but often buried in noise. Increasing LB exponentially dampens the noise at the tail end of the FID, significantly boosting S/N at the cost of a slight, acceptable loss in resolution[4].
-
Phase Correction: Perform zero-order and first-order phase corrections to ensure all peaks are purely absorptive (symmetrical).
-
Baseline Correction: Apply a polynomial baseline correction. This is absolutely critical for qNMR, as a rolling baseline will introduce severe integration errors[3].
-
Referencing: Set the center peak of the DMSO-d₆ multiplet to exactly 39.5 ppm.
End-to-end workflow for ¹³C NMR sample preparation, acquisition, and data processing.
Sources
Advanced LC-MS/MS Methodologies for the Quantitation and Characterization of Ethyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride
Introduction & Rationale
Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride—commonly referred to as D-cyclohexylalanine ethyl ester hydrochloride (D-Cha-OEt·HCl)—is a highly lipophilic, non-natural amino acid derivative. The incorporation of cyclohexylalanine (Cha) into peptidomimetics and small-molecule therapeutics is a proven rational design strategy to enhance metabolic stability, increase resistance to proteolytic cleavage (e.g., by carboxypeptidase A or neprilysin), and improve cell-penetrating properties ()[1]. Furthermore, esterification of the C-terminus is frequently utilized to create prodrugs that exhibit superior oral bioavailability compared to their free-acid counterparts ()[2].
Accurate bioanalytical quantification and structural characterization of this compound are critical during pharmacokinetic (PK) profiling and fragment-based drug discovery. This protocol outlines a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to isolate, detect, and quantify D-Cha-OEt in complex biological matrices.
Physicochemical Profiling & MS Strategy
Understanding the physicochemical properties of D-Cha-OEt is the foundation of our bioanalytical strategy. Because the molecule possesses a basic primary amine, it exhibits a high proton affinity. Consequently, Positive Electrospray Ionization (ESI+) is the optimal ionization mode, readily yielding the protonated precursor ion [M+H]⁺ at m/z 200.2. The ethyl ester moiety significantly increases the hydrophobicity of the molecule compared to the free amino acid, necessitating a specialized reversed-phase liquid chromatography (RPLC) gradient to ensure sharp peak shape and mitigate matrix effects.
Table 1: Physicochemical Properties
| Property | Value |
| Compound Name | Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride |
| Synonyms | D-Cyclohexylalanine ethyl ester HCl, D-Cha-OEt·HCl |
| Chemical Formula | C₁₁H₂₁NO₂ · HCl |
| Free Base Exact Mass | 199.1572 Da |
| Precursor Ion [M+H]⁺ | m/z 200.2 |
| LogP (Predicted) | ~2.8 (Lipophilic) |
Self-Validating Sample Preparation Protocol
To ensure the trustworthiness of the analytical run, this protocol employs a self-validating system via the early incorporation of a stable-isotope-labeled internal standard (SIL-IS). By monitoring the SIL-IS peak area variance across the run, analysts can continuously validate extraction recovery and pinpoint any matrix-induced ion suppression, ensuring that every quantified result is internally calibrated and reliable.
Step-by-Step Extraction Methodology
-
Aliquot : Transfer 50 µL of the biological sample (e.g., plasma) into a 1.5 mL low-bind microcentrifuge tube.
-
Internal Standard Addition : Spike 10 µL of SIL-IS working solution (e.g., ¹³C/¹⁵N-labeled D-Cha-OEt at 100 ng/mL). Vortex for 10 seconds.
-
Causality: Early introduction of the IS corrects for any subsequent volumetric losses or matrix-induced ion suppression during the extraction process.
-
-
Protein Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Causality: Cold organic solvent rapidly denatures plasma proteins. The acidic environment ensures the primary amine remains fully protonated, maximizing its solubility in the organic crash solvent and preventing non-specific binding to the plastic tube walls.
-
-
Mixing and Incubation : Vortex vigorously for 2 minutes, then incubate at 4°C for 10 minutes to ensure complete precipitation of high-molecular-weight proteins.
-
Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein aggregate.
-
Supernatant Transfer & Reconstitution : Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (0.1% Formic Acid in water).
-
Causality: Diluting the highly organic extract with the aqueous mobile phase prevents peak distortion (the "solvent effect" or peak breakthrough) during reversed-phase injection, ensuring a sharp, symmetrical chromatographic peak.
-
LC-MS/MS Method Parameters
Chromatographic Conditions
Separation is achieved using a sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm) to leverage the lipophilicity of the cyclohexyl ring.
-
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water
-
Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile
-
Column Temperature : 40°C (reduces backpressure and improves mass transfer)
Table 2: UHPLC Gradient Parameters
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.40 | 95 | 5 |
| 1.00 | 0.40 | 95 | 5 |
| 4.00 | 0.40 | 10 | 90 |
| 5.00 | 0.40 | 10 | 90 |
| 5.10 | 0.40 | 95 | 5 |
| 7.00 | 0.40 | 95 | 5 |
Multiple Reaction Monitoring (MRM) Parameters
The selection of MRM transitions is dictated by the collision-induced dissociation (CID) behavior of the molecule.
Table 3: MRM Transitions and Collision Energies
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 200.2 | 154.1 | 50 | 15 | Quantifier |
| 200.2 | 126.1 | 50 | 22 | Qualifier 1 |
| 200.2 | 97.1 | 50 | 35 | Qualifier 2 |
Fragmentation Mechanism (CID)
Understanding the specific CID pathways of D-Cha-OEt is essential for selecting robust MRM transitions and avoiding analytical cross-talk from endogenous metabolites or isobaric interferences ()[3].
-
m/z 154.1 (Primary Quantifier) : The most energetically favorable fragmentation pathway is the neutral loss of ethanol (46 Da) from the ethyl ester moiety, generating a highly stable acylium ion. This is a hallmark, low-energy fragmentation signature for amino acid ethyl esters.
-
m/z 126.1 (Qualifier 1) : A combined loss of the ester group (neutral loss of ethyl formate, 74 Da) yields an iminium ion. This cleavage is driven by the charge retention on the basic primary amine.
-
m/z 97.1 (Qualifier 2) : High-energy alpha-cleavage of the side chain produces the cyclohexylmethyl carbocation. While less abundant, this transition is highly specific to the cyclohexylalanine structural motif, providing excellent qualitative confirmation.
Figure 1: Collision-Induced Dissociation (CID) fragmentation pathways of D-Cha-OEt.
Workflow Visualization
The following diagram maps the logical progression of the self-validating analytical workflow, from sample extraction to final data quantification.
Figure 2: End-to-end LC-MS/MS bioanalytical workflow for D-Cha-OEt.
References
-
Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. PubMed Central (PMC). URL:[Link]
-
Integrating Fragment Assembly and Biophysical Methods in the Chemical Advancement of Small-Molecule Antagonists of IL-2: An Approach for Inhibiting Protein−Protein Interactions. ACS Publications. URL:[Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry (ACS). URL:[Link]
Sources
- 1. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for the Deprotection of Boc-Protected Amino Acids via Hydrochloride Salts
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Strategic Rationale & Scope
The tert-butyloxycarbonyl (Boc) group is a foundational amine-protecting strategy in peptide synthesis and active pharmaceutical ingredient (API) development. While trifluoroacetic acid (TFA) is the traditional reagent for Boc cleavage, its use presents significant downstream challenges: TFA salts can interfere with in vivo biological assays, complicate subsequent amide coupling kinetics, and generate persistent, fluorinated environmental waste[1].
Transitioning to hydrochloride (HCl) salts—specifically utilizing anhydrous HCl in 1,4-dioxane or ethyl acetate—provides a highly efficient, greener alternative[1]. This approach directly yields the amine hydrochloride salt, which is typically highly crystalline, easy to handle, and biologically benign[2]. This application note details the mechanistic causality, comparative solvent systems, and validated protocols for achieving quantitative Boc deprotection using HCl.
Mechanistic Causality & Self-Validating Systems
To master this protocol, one must understand the chemical causality driving the cleavage. The reaction is an acid-catalyzed heterolytic fragmentation that relies on the irreversible generation of gaseous byproducts to drive the equilibrium forward[3].
-
Protonation: The strong acid (HCl) protonates the carbonyl oxygen of the tert-butyl carbamate, increasing its electrophilicity[3].
-
Rate-Limiting Fragmentation: The protonated carbamate undergoes cleavage to form a transient tert-butyl cation ( t -Bu + ) and a carbamic acid intermediate[1].
-
Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide (CO 2 ) gas[3].
-
Cation Quenching: The t -Bu + cation either eliminates a proton to form isobutylene gas or is trapped by nucleophiles (e.g., chloride ions or added scavengers)[1].
-
Salt Formation: The resulting free amine is instantaneously protonated by the excess HCl, precipitating as the stable hydrochloride salt[3].
The Self-Validating Indicator: This mechanism is inherently self-validating. The evolution of CO 2 and isobutylene gas provides a macroscopic, visual indicator of reaction progress[1]. Vigorous effervescence signifies active deprotection; the cessation of gas evolution indicates either reaction completion or the depletion of anhydrous acid, dictating the next operational step.
Caption: Acid-catalyzed mechanistic pathway of Boc deprotection yielding the amine hydrochloride salt.
Reagent Selection: Solvent System Comparison
The choice of solvent dictates the reaction kinetics, the solubility of the intermediates, and the ease of product isolation. Below is a comparative analysis of the most common HCl-based systems[1],[2],[4].
| Reagent System | Key Advantages | Limitations / Causality | Ideal Application |
| 4M HCl in 1,4-Dioxane | Highly stabilizing for cationic intermediates; rapid kinetics (30-120 min)[2]. | Dioxane is a toxic ether and prone to peroxide formation. | Standard laboratory-scale solution-phase synthesis[2]. |
| 3M HCl in Ethyl Acetate | Greener solvent profile; excellent precipitation of polar HCl salts[1]. | Slower kinetics than dioxane; commercial solutions can absorb moisture. | Process scale-up and environmentally conscious workflows. |
| Aqueous HCl in Acetone | Extremely cost-effective; highly scalable[4]. | Water presence can hydrolyze sensitive esters or amides. | Large-scale API manufacturing lacking moisture-sensitive groups[4]. |
Experimental Methodologies
Protocol A: Standard Deprotection using 4M HCl in 1,4-Dioxane
This is the most reliable method for general amino acid deprotection, leveraging dioxane's ability to maintain a homogeneous reaction mixture until the final salt precipitates[2].
Materials:
-
Boc-protected amino acid (1.0 eq)
-
4M HCl in 1,4-dioxane (5.0 - 10.0 eq)[2]
-
Anhydrous Dichloromethane (DCM) or Methanol (optional co-solvent)
-
Anhydrous Diethyl Ether (cold)[2]
Step-by-Step Procedure:
-
Preparation: Dissolve the Boc-protected amine in a minimal volume of anhydrous DCM (e.g., 0.1 M concentration). Causality: DCM ensures complete solvation of hydrophobic substrates before acid introduction.
-
Acid Addition: Place the flask in a water bath at room temperature (20-25°C). Add the 4M HCl in dioxane solution dropwise under vigorous magnetic stirring[2].
-
Reaction Monitoring: Stir the mixture for 30 to 120 minutes. Observe the evolution of gas. Monitor the reaction orthogonally via LC-MS or TLC (Ninhydrin stain) to confirm the disappearance of the starting material[2].
-
Precipitation: Once complete conversion is achieved, add 5-10 volumes of cold anhydrous diethyl ether. Causality: The highly polar amine hydrochloride salt is insoluble in ether, while non-polar impurities and isobutylene oligomers remain dissolved, acting as a kinetic purity filter[2].
-
Isolation: Collect the precipitated solid via vacuum filtration or centrifugation. Wash the filter cake twice with fresh cold ether.
-
Drying: Dry the solid under high vacuum to constant weight to yield the pure amine hydrochloride salt[2].
Protocol B: In situ Generation of Anhydrous HCl in Ethyl Acetate
Commercial HCl solutions degrade and absorb atmospheric moisture over time, which can lead to unwanted amide or ester hydrolysis. This protocol generates strictly anhydrous HCl in situ, ensuring absolute chemoselectivity[1].
Procedure:
-
Suspend the Boc-protected amine (1.0 eq) in anhydrous Ethyl Acetate (0.2 M).
-
Add anhydrous Methanol (5.0 eq).
-
Cool the reaction flask to 0°C using an ice bath.
-
Slowly add Acetyl Chloride (5.0 eq) dropwise. Causality: Acetyl chloride reacts quantitatively with methanol to generate anhydrous HCl and methyl acetate, ensuring zero water is introduced into the system.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours until precipitation of the product is complete.
-
Filter, wash with cold Ethyl Acetate, and dry under vacuum.
Caption: Standard experimental workflow for the deprotection and isolation of amine hydrochloride salts.
Troubleshooting & Side-Reaction Mitigation
Even in robust systems, specific substrate architectures can introduce complications. Understanding the causality of these side reactions allows for precise mitigation.
-
Alkylation of Sensitive Residues: The transient t -Bu + cation is a powerful electrophile that can irreversibly alkylate electron-rich aromatic rings (e.g., Tryptophan, Tyrosine) or thioethers (Methionine)[1].
-
Mitigation: Introduce a nucleophilic scavenger (e.g., 1-5% v/v anisole, thioanisole, or triisopropylsilane) to the reaction mixture prior to acid addition. The scavenger outcompetes the substrate for the t -Bu + cation.
-
-
Unintended Amide/Ester Cleavage: If the substrate contains highly sensitive esters or amides, they may hydrolyze during the reaction.
-
Mitigation: This is almost exclusively caused by the presence of water in the HCl solution. Switch from commercial HCl/Dioxane to the in situ Acetyl Chloride/Methanol method (Protocol B) to guarantee strictly anhydrous conditions.
-
-
Incomplete Deprotection (Stalling): The reaction stalls despite the presence of unreacted starting material.
-
Mitigation: This occurs when the product precipitates too early, physically trapping unreacted starting material inside the solid matrix. Add a small volume of methanol to re-solubilize the matrix, allowing the acid to access the remaining Boc groups.
-
References
-
Boc Deprotection Mechanism - HCl Source: Common Organic Chemistry URL:[Link]
-
Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society (ACS) Green Chemistry Institute URL:[Link]
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
Application Note: Advanced Analytical Method Development for Ethyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride
Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC Drug Development Professionals.
Physicochemical Profiling & Mechanistic Strategy
Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride (D-Cha-OEt·HCl) is a highly specialized, non-natural amino acid derivative frequently utilized as a lipophilic building block in peptidomimetic drug design[1]. From an analytical perspective, this molecule presents a distinct set of structural challenges:
-
Absence of a Chromophore: The molecule lacks a conjugated π -electron system. Traditional UV detection at low wavelengths (e.g., 210 nm) is highly susceptible to baseline drift, gradient interference, and poor sensitivity.
-
Amphiphilic Nature: Unlike highly polar natural amino acids that require Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing[2], the bulky cyclohexyl ring imparts significant hydrophobicity[3]. This allows for robust retention on standard reversed-phase (RP) columns, provided the primary amine is properly managed.
To achieve a comprehensive, self-validating analytical framework, we must abandon traditional UV methods. Instead, we employ an orthogonal dual-method approach: UHPLC-CAD (Charged Aerosol Detection) for mass-based bulk assay and impurity profiling[4][5], and LC-MS/MS for highly specific, trace-level bioanalytical quantification[1][6].
Analytical strategy and detector selection logic for non-chromophoric D-Cha-OEt.
UHPLC-CAD Protocol: API Assay & Impurity Profiling
Charged Aerosol Detection provides a near-universal response for non-volatile analytes, independent of chemical structure[7]. Because CAD involves nebulization and evaporation of the mobile phase, all buffers must be strictly volatile [5].
Mechanistic Choices:
-
Mobile Phase: 0.1% Formic acid ensures the primary amine remains fully protonated, preventing secondary interactions with column silanols that cause peak tailing. It also leaves no non-volatile residue, protecting the CAD electrometer.
-
Data Linearization: CAD response is inherently non-linear over wide concentration ranges. We apply a Power Function Value (PFV) of 1.10 in the instrument software to linearize the detector output, which is critical for meeting ICH Q2(R2) assay linearity requirements[4][8].
Step-by-Step Methodology
-
Column: Superficially porous C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Flow Rate: 0.45 mL/min (Optimized for ideal CAD nebulization efficiency).
-
Column Temperature: 40°C.
-
CAD Settings: Evaporator temperature at 35°C, Data collection rate 10 Hz, PFV = 1.10.
-
Sample Preparation: Dissolve D-Cha-OEt·HCl in 50:50 Water:Acetonitrile to a nominal concentration of 0.5 mg/mL. Note: The chloride counter-ion will elute in the void volume ( T0 ) as a sharp CAD peak; ensure the API peak ( k′>2 ) is well resolved from T0 .
Table 1: UHPLC-CAD Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 95.0 | 5.0 | Initial |
| 1.0 | 95.0 | 5.0 | Isocratic (Focusing) |
| 6.0 | 40.0 | 60.0 | Linear |
| 7.0 | 5.0 | 95.0 | Linear (Wash) |
| 8.5 | 5.0 | 95.0 | Isocratic |
| 8.6 | 95.0 | 5.0 | Linear |
| 12.0 | 95.0 | 5.0 | Re-equilibration |
LC-MS/MS Protocol: Trace Quantification
For pharmacokinetic (PK) studies or the quantification of genotoxic impurities, CAD lacks the necessary sub-nanogram sensitivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity[1][6].
Mechanistic Choices:
-
Ionization: Electrospray Ionization in positive mode (ESI+) efficiently protonates the primary amine, yielding a robust [M+H]+ precursor ion at m/z 200.2.
-
Fragmentation: Collision-Induced Dissociation (CID) of the ester group results in a neutral loss of ethanol (-46 Da), yielding a highly stable product ion at m/z 154.2.
Step-by-Step Methodology
-
Chromatography: Utilize the same column and mobile phases as the CAD method to allow seamless laboratory transfer, but scale the gradient down to a 5-minute ballistic run.
-
Internal Standard (IS): Spike all samples with 50 ng/mL of Cyclopentylalanine ethyl ester (structural analog) to correct for matrix-induced ion suppression.
-
Sample Preparation (Plasma): Protein precipitation using 3 volumes of cold Acetonitrile containing the IS. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes, and inject the supernatant.
Table 2: LC-MS/MS MRM Parameters (ESI+)
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| D-Cha-OEt | 200.2 | 154.2 | 50 | 15 | Quantifier (Loss of EtOH) |
| D-Cha-OEt | 200.2 | 126.1 | 50 | 25 | Qualifier (Ester cleavage) |
| IS (Analog) | 186.2 | 140.2 | 50 | 15 | Internal Standard |
The Self-Validating Batch Architecture
A robust analytical protocol must be a self-validating system. It should dynamically prove its own "fitness for purpose" during every single sequence run, preventing the reporting of erroneous data. Every analytical batch must be structured as follows:
-
Blank (Mobile Phase): Injected first to prove the absence of column carryover or background contamination.
-
System Suitability Test (SST): A mixture of D-Cha-OEt and its primary hydrolytic degradant, D-cyclohexylalanine (free acid).
-
Causality: Proves the column can separate the API from its most likely degradation product. Acceptance criteria: Resolution ( Rs ) > 2.0, Tailing Factor ( Tf ) < 1.5.
-
-
Calibration Curve: 5 to 7 standard levels. Proves dynamic linearity ( R2>0.995 ).
-
Quality Control (QC) Samples: Low, Mid, and High concentration QCs interspersed every 10-15 sample injections. Proves ongoing accuracy.
-
Bracketing Standards: Re-injection of the Mid-QC at the end of the run. Proves that detector response (especially critical for CAD) did not drift by more than ±5% during the sequence.
ICH Q2(R2) Method Validation Framework
To transition these methods into a regulated GMP/GLP environment, they must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[8][9][10].
ICH Q2(R2) method validation lifecycle and self-validating performance criteria.
Table 3: Summary of ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Performance Characteristic | ICH Q2(R2) Methodology | Acceptance Criteria |
| Specificity | Forced degradation (Acid, Base, Oxidative, Thermal)[3]. | Peak purity angle < purity threshold; No interference at API Rt . |
| Linearity & Range | 5 concentration levels from 80% to 120% of nominal assay limit. | Correlation coefficient ( R2 ) ≥0.995 . |
| Accuracy (Recovery) | Spike API into synthetic matrix at 80%, 100%, and 120% levels (n=3 each). | Mean recovery between 98.0% and 102.0%. |
| Repeatability (Precision) | 6 independent sample preparations at 100% nominal concentration. | Relative Standard Deviation (%RSD) ≤2.0% . |
| Robustness | Plackett-Burman Design of Experiments (DoE) varying flow rate, temp, and pH. | System suitability criteria ( Rs , Tf ) maintained across all variations. |
By strictly adhering to this dual-method strategy, laboratories can ensure the accurate, interference-free quantification of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride from early-stage synthesis through to commercial API release.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection . ResearchGate. Available at:[Link]
-
Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids . LCMS.cz. Available at: [Link]
-
Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector . BioProcessing Journal. Available at:[Link]
-
Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators . PubMed Central (PMC). Available at:[Link]
-
In-solution enrichment identifies peptide inhibitors of protein–protein interactions . PubMed Central (PMC). Available at:[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at: [Link]
Sources
- 1. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. In-solution enrichment identifies peptide inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessingjournal.com [bioprocessingjournal.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
The Strategic Utility of Ethyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride in Chiral Synthesis
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational keystones for the asymmetric synthesis of complex molecular architectures, enabling the precise construction of stereochemically defined pharmaceuticals. Among these crucial reagents, ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride, a non-proteinogenic amino acid derivative, has emerged as a versatile and valuable tool for researchers and scientists. Its unique structural features, comprising a bulky cyclohexyl group, offer distinct advantages in modulating the physicochemical and pharmacological properties of target molecules. This guide provides an in-depth exploration of the applications and detailed protocols for the effective utilization of this chiral building block.
Core Concepts: The Significance of the Cyclohexyl Moiety
The incorporation of a cyclohexylalanine (Cha) residue, as seen in ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride, into peptides and small molecules is a strategic decision driven by several key factors:
-
Enhanced Lipophilicity: The non-polar cyclohexyl side chain significantly increases the lipophilicity of the parent molecule. This property can enhance membrane permeability and improve oral bioavailability, critical parameters in drug design.
-
Conformational Rigidity: The bulky nature of the cyclohexyl group restricts the conformational freedom of the molecular backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or α-helices, which are often crucial for potent and selective receptor binding.
-
Increased Proteolytic Stability: The steric hindrance provided by the cyclohexyl side chain can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based therapeutics.
-
Modulation of Biological Activity: By altering the shape and hydrophobicity of a molecule, the cyclohexylalanine moiety can fine-tune its interaction with biological targets, potentially leading to enhanced potency and selectivity.
Synthetic Accessibility: Pathways to a Key Intermediate
While a direct, detailed synthesis protocol for ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride can be elusive in readily available literature, its preparation can be reliably achieved through the adaptation of established methods for its methyl ester analog. The most common and efficient route involves the catalytic hydrogenation of a commercially available aromatic precursor.
A robust method for synthesizing the methyl ester analog, which is readily adaptable to the ethyl ester, involves the hydrogenation of D-phenylalanine methyl ester hydrochloride.[1] This process utilizes a rhodium on carbon catalyst to reduce the aromatic ring of phenylalanine to a cyclohexane ring, yielding the desired product in high yield.[1]
Caption: Synthetic route to Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride.
Protocol 1: Synthesis via Asymmetric Hydrogenation (Adapted from Methyl Ester Synthesis)
This protocol describes a general procedure for the synthesis of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride based on the well-documented synthesis of the corresponding methyl ester.[1]
Materials:
-
D-Phenylalanine ethyl ester hydrochloride
-
5% Rhodium on Carbon (Rh/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve D-phenylalanine ethyl ester hydrochloride in anhydrous ethanol.
-
Carefully add the 5% Rh/C catalyst to the solution. The catalyst loading is typically around 10% w/w relative to the starting material.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization if necessary.
Expected Outcome:
This procedure is expected to yield ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride in high yield and enantiomeric purity.
Applications in Peptide Synthesis: Building Blocks for Novel Therapeutics
One of the primary applications of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its incorporation can lead to peptides with enhanced therapeutic properties.
Protocol 2: Incorporation into a Peptide Chain using Standard Coupling Reagents
This protocol outlines the general steps for coupling ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride (after conversion to the free amine and N-protection) into a growing peptide chain.
Materials:
-
N-α-Fmoc- (or Boc-) protected (2R)-2-amino-3-cyclohexylpropanoic acid
-
Peptide-resin with a free N-terminal amine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Piperidine (20% in DMF for Fmoc deprotection)
-
TFA cleavage cocktail (for final peptide cleavage)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.
-
Coupling:
-
In a separate vessel, dissolve N-α-Fmoc-(2R)-2-amino-3-cyclohexylpropanoic acid, coupling reagents (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin using a suitable TFA cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Data Presentation: Representative Coupling Efficiency
| Coupling Step | Amino Acid | Coupling Reagent | Yield (%) | Purity (%) |
| 1 | Boc-L-proline | HOBt/EDC/NMM | 71 | >95 |
| 2 | N-alpha-Cbz-N-epsilon-Boc-lysine | HOBt/EDC/NMM | Quantitative | >95 |
| 3 | Boc-(N-methyl)phenylalanine | HOBt/EDC/NMM | Quantitative | >95 |
Data adapted from a similar synthesis utilizing the methyl ester analog.[1]
Application in the Synthesis of ACE Inhibitors
Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used to treat hypertension and congestive heart failure.[2] The incorporation of lipophilic amino acid derivatives is a common strategy in the design of potent ACE inhibitors. While not directly ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride, a structurally related compound, trans-4-cyclohexyl-L-proline, is a key intermediate in the synthesis of the ACE inhibitor Fosinopril.[2][3] This highlights the utility of the cyclohexyl moiety in this therapeutic class. The unique stereochemistry and lipophilicity of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride make it an attractive building block for the development of novel, non-peptidic ACE inhibitors.
Characterization and Quality Control
Expected Spectroscopic Data:
-
¹H NMR: The spectrum should show characteristic signals for the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.2 ppm), the α-proton (a multiplet), the β-protons (multiplets), and the cyclohexyl protons (a broad multiplet in the upfield region).
-
¹³C NMR: The spectrum should display a signal for the ester carbonyl carbon (around 170-175 ppm), the ethoxy carbons, the α-carbon, and the carbons of the cyclohexyl ring.
-
IR Spectroscopy: Key absorbances are expected for the N-H stretching of the amine hydrochloride, the C=O stretching of the ester, and C-H stretching of the alkyl groups.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride.
Hazard Identification:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its unique structural features provide a powerful means to modulate the properties of peptides and small molecules, leading to compounds with enhanced stability, bioavailability, and biological activity. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their pursuit of novel therapeutics.
References
-
NextSDS. ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride. Available from: [Link]
-
Drug Discovery News. New technique synthesizes non-natural amino acids for advanced peptide therapeutics. Published February 20, 2026. Available from: [Link]
-
European Pharmaceutical Review. New method boosts production of non-natural amino acids for peptide assembly. Published February 20, 2026. Available from: [Link]
-
Amarasinghe, N. R.; Turner, P.; Todd, M. H. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein J. Org. Chem.2015 , 11, 2336–2347. Available from: [Link]
-
Molbase. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Available from: [Link]
-
Kohnke, P. L.; et al. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. J. Am. Chem. Soc.2026 , 148, 5, 2345–2352. Available from: [Link]
-
Gawel, W.; et al. SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Pol. Pharm.2005 , 62, 121-6. Available from: [Link]
-
Hsiao, Y.; et al. Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Org. Lett.2004 , 6, 2965-2968. Available from: [Link]
-
Ishizuka, Y.; et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Int. J. Mol. Sci.2022 , 23, 1642. Available from: [Link]
-
PubChemLite. Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride. Available from: [Link]
-
Nájera, C.; et al. Dipeptide Syntheses via Activated α-Amino Esters. Org. Synth.2024 , 101, 508-523. Available from: [Link]
-
The Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. Available from: [Link]
-
Leśniak, S.; et al. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates. Molecules2023 , 28, 1184. Available from: [Link]
-
Li, W.; et al. Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. Chem. Commun.2017 , 53, 11942-11945. Available from: [Link]
-
Hsiao, Y.; et al. Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Org. Lett.2004 , 6, 2965-2968. Available from: [Link]
-
da Silva, J. F. M.; et al. Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Quím. Nova1999 , 22, 376-386. Available from: [Link]
-
Mondal, S.; et al. Docking Studies and Biological Activity of Fosinopril Analogs. J. Young Pharm.2010 , 2, 262-266. Available from: [Link]
-
NextSDS. Ethyl 3-amino-2-cyclohexylpropanoate. Available from: [Link]
-
Bristol-Myers Squibb. FOSINOPRIL - PRODUCT MONOGRAPH. Published December 6, 2016. Available from: [Link]
-
Youssif, B. G. M.; et al. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Med. Chem.2023 , 14, 141-155. Available from: [Link]
- Google Patents. FORMULATION OF FOSINOPRIL.
-
Al-Zoubi, W.; et al. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Molbank2026 , 2026, M1444. Available from: [Link]
-
Al-Awadi, N. A.; et al. A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl 2-cyano-3-ethoxy-3-phenyl(or alkyl)acrylate. J. Chem. Res.2004 , 2004, 552-554. Available from: [Link]
-
Youssif, B. G. M.; et al. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Adv.2024 , 14, 19043-19054. Available from: [Link]
Sources
purification of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride
An essential component in peptidomimetics and pharmaceutical synthesis, Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride, requires high purity for reliable downstream applications. This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to its purification, focusing on troubleshooting common issues and answering frequently asked questions. As Senior Application Scientists, we aim to blend established protocols with the practical, experience-based insights needed to overcome experimental hurdles.
Core Principles of Purifying Amino Acid Ester Salts
The hydrochloride salt of an amino acid ester is a polar, crystalline solid. Its purification chemistry is governed by its ionic character and solubility profile. The primary and most effective method for purifying this class of compounds is recrystallization .
Recrystallization is a technique based on differential solubility. A crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving soluble impurities behind in the solvent (mother liquor). For hydrochloride salts, a binary solvent system—comprising a polar "good" solvent and a non-polar "poor" or "anti-solvent"—is often most effective. The goal is to identify a system where the desired compound has high solubility in the "good" solvent when hot but very low solubility when cold, while impurities remain soluble at all temperatures.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems encountered during the recrystallization of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride in a question-and-answer format.
Q1: My final product is an oil or a sticky solid, not a crystalline powder. How can I induce crystallization?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase instead of a solid crystal lattice. This typically occurs when the solution is too concentrated, cooled too quickly, or when impurities are present that inhibit crystal formation.
Causality: Crystal formation requires nucleation followed by slow, ordered growth. If the solubility limit is crossed too rapidly (fast cooling) or if impurities interfere with the molecular packing, the molecules crash out of solution as a disordered, supercooled liquid (an oil).
Step-by-Step Solutions:
-
Re-heat and Dilute: Gently warm the flask to re-dissolve the oil. Add a small amount (1-5% of total volume) of the "good" solvent to slightly dilute the solution and prevent premature precipitation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the cooled solution. This provides a perfect template for new crystals to grow upon.
-
Slow Cooling is Critical: After dissolving the crude product in a minimal amount of hot solvent, allow it to cool to room temperature slowly on the benchtop, insulated with glass wool if necessary. Once at room temperature, transfer it to a refrigerator (2-8 °C), and finally to a freezer if required. Rapid cooling in an ice bath should be avoided initially.[1]
-
Re-evaluate Solvent System: If oiling persists, the chosen solvent system may be inappropriate. The compound might be too soluble. Try a different anti-solvent that is less miscible with the "good" solvent.
Q2: My yield is very low after recrystallization. What are the likely causes and how can I improve it?
A2: A low yield suggests that a significant portion of your product remained dissolved in the mother liquor. This can be traced back to several procedural factors.
Causality: The success of recrystallization hinges on maximizing the difference in solubility between hot and cold conditions. Any deviation that increases the amount of product in the final cold solution will decrease the isolated yield.
Step-by-Step Solutions:
-
Minimize the "Good" Solvent: The most common cause of low yield is using too much hot solvent to dissolve the crude product.[1] Use the absolute minimum volume required for complete dissolution. Add the hot solvent in small portions to the crude material, waiting for it to dissolve before adding more.
-
Ensure Adequate Cooling: Ensure the solution has been cooled for a sufficient time at a low enough temperature (e.g., 4 °C for several hours or -20 °C for 30-60 minutes) to maximize precipitation. Check the temperature of the flask to confirm it has equilibrated.
-
Minimize Wash Volume: During vacuum filtration, wash the collected crystals with a minimal amount of ice-cold "poor" solvent (anti-solvent). Using too much washing solvent, or solvent that is not cold, will dissolve some of your product from the filter.[1]
-
Recover a Second Crop: The mother liquor (the filtrate) still contains dissolved product. You can often recover more material by concentrating this filtrate (e.g., using a rotary evaporator) to about half its volume and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
Q3: My purified product still shows impurities by TLC/NMR. What are the next steps?
A3: Persistent impurities indicate that their solubility profile is too similar to your product in the chosen recrystallization solvent system. Alternatively, they may have been co-precipitated or trapped within the crystal lattice.
Causality: Impurities can arise from various sources, including unreacted starting materials, by-products of the synthesis (e.g., from esterification reactions), or degradation products.[2][3] Their removal requires a purification technique that can exploit differences in their physicochemical properties.
Troubleshooting Workflow:
// Decision Nodes char_impurity [label="Characterize Impurity\n(Polarity, Acidic/Basic?)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; is_polar [label="Is impurity\nsignificantly more\nor less polar?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; is_acidic_basic [label="Is impurity\nnon-ionic (e.g., unreacted\nreagent)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Action Nodes rerun_recrys [label="Re-run Recrystallization\nwith a new solvent system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid_base [label="Perform Acid-Base\nLiquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Consider Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> char_impurity; char_impurity -> is_polar [label="Analyze TLC"]; char_impurity -> is_acidic_basic [label="Analyze Structure"];
is_polar -> rerun_recrys [label="Yes"]; is_polar -> is_acidic_basic [label="No"];
rerun_recrys -> final_product;
is_acidic_basic -> acid_base [label="Yes"]; is_acidic_basic -> chromatography [label="No"];
acid_base -> rerun_recrys [label="Followed by\nRecrystallization"]; chromatography -> final_product; } DOT Caption: Troubleshooting workflow for removing persistent impurities.
Step-by-Step Solutions:
-
Change the Solvent System: Select a new pair of "good" and "poor" solvents with different polarities. For example, if you used an ethanol/ether system, try an isopropanol/hexane or ethyl acetate/heptane system. The goal is to find a system where the impurity's solubility is significantly different from the product's.
-
Perform an Acid-Base Extraction: This is particularly useful for removing non-basic organic impurities. Before recrystallization, dissolve the crude hydrochloride salt in an acidic aqueous solution (e.g., 1M HCl). Wash this aqueous layer with a water-immiscible organic solvent like diethyl ether or ethyl acetate. The basic product will remain in the aqueous layer as the salt, while neutral or acidic impurities will be extracted into the organic layer.[4][5] Afterward, you can neutralize the aqueous layer, extract the free amine, and then re-form the HCl salt, or carefully remove the water to recover the salt for recrystallization.
-
Consider Chromatography: While less common for salts, purification can sometimes be achieved using silica gel chromatography.[6] This often requires a mobile phase containing a small amount of a base (like triethylamine) to suppress the amine's interaction with the acidic silica gel, or an acidic modifier if using reverse-phase chromatography.[7]
Experimental Protocol: Recrystallization
This protocol provides a detailed methodology for the .
Materials:
-
Crude ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride
-
Anhydrous Ethanol (or Isopropanol) - "Good" solvent
-
Anhydrous Diethyl Ether (or MTBE) - "Poor" solvent
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate with heating
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude, solid material into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the "good" solvent (e.g., ethanol) to the flask. Begin heating the mixture gently with stirring.
-
Continue to add the "good" solvent in small portions until the solid is completely dissolved. Avoid adding a large excess. The goal is a saturated or near-saturated solution at the solvent's boiling point.[1]
-
Remove the flask from the heat source. Slowly add the "poor" solvent (e.g., diethyl ether) dropwise while stirring until the solution becomes persistently cloudy (turbid). This indicates the solution is supersaturated.
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cover the flask (e.g., with a watch glass or septum) and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.
-
Once the flask has reached room temperature, place it in a refrigerator (2-8 °C) for at least 2-4 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold "poor" solvent to remove any residual mother liquor.
-
Dry the crystals under high vacuum to a constant weight to remove all residual solvent.
Frequently Asked Questions (FAQs)
Q: What are the best solvent systems for recrystallizing this compound?
A: The ideal solvent system provides a large solubility differential between hot and cold temperatures. For amino acid ester hydrochlorides, polar protic solvents often serve as the "good" solvent, while non-polar ethers or hydrocarbons act as the "poor" anti-solvent.
| "Good" Solvent (High Solubility) | "Poor" Anti-Solvent (Low Solubility) | Notes |
| Ethanol | Diethyl Ether | A very common and effective combination. |
| Isopropanol (IPA) | Methyl tert-butyl ether (MTBE) | MTBE is less volatile and flammable than diethyl ether. |
| Methanol | Dichloromethane (DCM) | Useful if the compound has high polarity. |
| Ethyl Acetate | Hexane or Heptane | A good starting point, though the hydrochloride salt may have limited solubility in EtOAc alone.[1] |
It is always recommended to perform a small-scale test with a few milligrams of crude product to find the optimal solvent system before committing the entire batch.
Q: How do I properly store the purified ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride?
A: As a hydrochloride salt of an ester, the compound is susceptible to hydrolysis if exposed to moisture, especially under basic or acidic conditions. It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 2-8 °C) is recommended to maintain its integrity.
Q: What is the difference between purifying the hydrochloride salt versus the free amine?
A: The purification strategies are quite different due to their distinct physical properties:
-
Hydrochloride Salt: Typically a stable, crystalline solid with high melting point. It is soluble in polar solvents (like water and alcohols) and insoluble in non-polar organic solvents. It is best purified by recrystallization .[8]
-
Free Amine (Ethyl (2R)-2-amino-3-cyclohexylpropanoate): Often an oil or low-melting solid. It is soluble in a wide range of organic solvents but insoluble in water. It is typically purified by distillation (if thermally stable) or silica gel chromatography . The free amine can be generated from the salt by neutralization with a base (e.g., NaHCO₃ or K₂CO₃ solution) and extraction into an organic solvent.[4]
Purifying the hydrochloride salt is often preferred as it avoids potential issues with the amine's reactivity and instability, and the crystalline nature of salts facilitates handling and purification by recrystallization.
References
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization of a new dipeptide analogue and its copper (II) and Nickel (II) complexes. Available at: [Link]
-
Academax. (2019). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Available at: [Link]
-
Reddit. (2022). r/Chempros - Amine workup. Available at: [Link]
-
Molbase. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Available at: [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Available at: [Link]
-
Scribd. (n.d.). Amine System Troubleshooting Guide. Available at: [Link]
- Google Patents. (2001). JP2003137850A - Method for producing amino acid ester hydrochloride.
- Google Patents. (2001). JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
Sulfur Recovery Engineering. (2024). Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Available at: [Link]
-
NextSDS. (n.d.). ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride - Chemical Substance Information. Available at: [Link]
-
NextSDS. (n.d.). ethyl 2-amino-3-cyclohexylpropanoate hydrochloride — Chemical Substance Information. Available at: [Link]
-
PubChemLite. (n.d.). Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (C11H21NO2). Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-cyclohexylpropionate. Available at: [Link]
-
ACS Publications. (2002). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). A comprehensive review on the presence of organic impurities into active pharmaceutical ingredients. Available at: [Link]
-
Phenomenex. (n.d.). Sample Preparation Guide. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for (R)-(-)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available at: [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Available at: [Link]
-
PubChem. (n.d.). Ethyl cyclohexane propionate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride-Academax [academax.com]
stability issues with ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride in solution
Mechanistic Overview: The Causality of Degradation
Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride (commonly referred to as D-Cha-OEt·HCl) is a highly valuable unnatural amino acid ester used extensively in peptide synthesis and drug development. In its dry, crystalline hydrochloride salt form, it exhibits indefinite shelf stability. However, transitioning this compound into an aqueous solution introduces significant stability challenges driven by the intrinsic reactivity of amino acid esters.
The stability of D-Cha-OEt in solution is entirely dictated by the protonation state of its α -amino group, which acts as a chemical switch controlled by the solution's pH[1]:
-
Acidic Conditions (pH < 5): The α -amine is fully protonated ( −NH3+ ). In this state, the amine is non-nucleophilic, and the ester bond is shielded from self-condensation. The solution remains stable for extended periods, though slow acid-catalyzed hydrolysis can occur over months.
-
Neutral to Mildly Basic Conditions (pH 7–8): The amine deprotonates, revealing a lone pair of electrons ( −NH2 ). This triggers Intermolecular Aminolysis . Two molecules of the free base react: the nucleophilic amine of one molecule attacks the electrophilic ester carbonyl of another. This forms a linear dipeptide intermediate that rapidly cyclizes into a thermodynamically stable 2,5-diketopiperazine (DKP)[2]. While the bulky cyclohexyl side chain provides minor steric hindrance, DKP formation remains the dominant and rapid degradation pathway in neutral environments[1].
-
Strongly Basic Conditions (pH > 8): The concentration of hydroxide ions ( OH− ) is high enough to directly attack the ester carbonyl, leading to rapid Base-Catalyzed Hydrolysis , yielding the free acid (D-cyclohexylalanine) and ethanol[3].
pH-dependent degradation pathways of D-Cha-OEt in aqueous solutions.
Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the expected behavior of D-Cha-OEt·HCl across various environments.
| Environmental Condition | Dominant State | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) | Recommended Action |
| Unbuffered H2O (pH ~4) | Protonated ( −NH3+ ) | Trace acid hydrolysis | > 4 weeks at 4°C | Ideal for stock solutions. |
| PBS Buffer (pH 7.4) | Deprotonated ( −NH2 ) | DKP Formation | < 12 hours at 25°C | Prepare immediately before use. |
| Basic Solution (pH > 8.5) | Deprotonated ( −NH2 ) | Ester Hydrolysis | < 1 hour at 25°C | Avoid unless saponification is desired. |
| Biological Serum (37°C) | Deprotonated ( −NH2 ) | Enzymatic Hydrolysis | Moderate (D-isomer resists cleavage) | Monitor via LC-MS during assays. |
Troubleshooting Matrix (FAQs)
Q: I dissolved D-Cha-OEt·HCl in PBS (pH 7.4) for a biological assay, and the solution turned cloudy after a few hours. What happened? A: The cloudiness is a classic indicator of 2,5-diketopiperazine (DKP) precipitation. At pH 7.4, the amine is deprotonated and becomes nucleophilic. The molecules self-condense into the cyclic DKP dimer, which is highly hydrophobic and insoluble in aqueous media[2]. Always prepare buffered solutions immediately prior to the assay to prevent this.
Q: I need the free base form of D-Cha-OEt for a peptide coupling reaction. How can I neutralize the HCl salt without destroying the ester? A: Neutralization must be performed under strict kinetic control. Use a weak inorganic base (e.g., NaHCO3 ), keep the temperature between 0–4°C to suppress the hydrolysis rate, and maintain the pH strictly between 7 and 8[3]. Extract the free base into an organic solvent (like Ethyl Acetate or DCM) immediately, as the free base is stable in aprotic organic solvents where hydrolysis cannot occur.
Q: Does the (2R) stereochemistry affect the stability compared to the (2S) enantiomer? A: Chemically, the (2R) and (2S) enantiomers degrade at identical rates in achiral aqueous solutions. However, in biological media containing esterases, the (2R) configuration (D-amino acid) provides significant steric and stereoelectronic resistance to enzymatic hydrolysis compared to the naturally occurring L-enantiomer[4].
Self-Validating Experimental Protocols
Decision matrix for the preparation and storage of D-Cha-OEt solutions.
Protocol A: Preparation of Stable Aqueous Stock Solutions
Objective: Create a high-concentration stock solution that avoids self-condensation.
-
Solvent Preparation: Use ultra-pure, unbuffered HPLC-grade water. Do not use PBS, Tris, or HEPES.
-
Dissolution: Weigh the required amount of D-Cha-OEt·HCl and dissolve it in the water to achieve a 100 mM stock. The intrinsic HCl will drop the solution pH to approximately 3.5–4.5.
-
System Validation (Crucial): Spot 1 µL of the solution onto narrow-range pH paper. Validation Check: The pH must read < 5. If the pH is > 5, the salt may have degraded or the water is contaminated with base.
-
Storage: Aliquot the solution into single-use vials and store at -20°C. Thaw immediately before use.
Protocol B: Controlled Free-Basing and Organic Extraction
Objective: Liberate the nucleophilic free amine for downstream synthesis while preventing DKP formation and ester hydrolysis.
-
Temperature Control: Chill a 10% (w/v) aqueous NaHCO3 solution and your chosen extraction solvent (e.g., Ethyl Acetate) to 0–4°C in an ice bath. Causality: Low temperatures exponentially decrease the rate of ester hydrolysis[3].
-
Dissolution: Dissolve D-Cha-OEt·HCl in a minimal volume of ice-cold water.
-
Biphasic Neutralization: Add an equal volume of the ice-cold Ethyl Acetate to the aqueous layer to create a biphasic system.
-
Base Addition: Slowly add the cold 10% NaHCO3 dropwise under vigorous stirring until the aqueous layer reaches pH 7.5–8.0. Do not exceed pH 8.0[1].
-
Phase Separation: Immediately transfer to a separatory funnel, collect the organic layer, and dry over anhydrous Na2SO4 .
-
LC-MS Validation Check: Analyze a 10 µL aliquot of the organic layer via LC-MS (ESI+).
-
Success: Dominant peak at m/z 200.16 ( [M+H]+ of intact D-Cha-OEt).
-
Failure (Hydrolysis): Presence of peak at m/z 172.13 (Free acid, D-Cha-OH).
-
Failure (DKP Formation): Presence of peak at m/z 307.26 (Cyclic DKP dimer).
-
Sources
- 1. data.epo.org [data.epo.org]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 4. Synthesis, chemical and enzymatic hydrolysis, and aqueous solubility of amino acid ester prodrugs of 3-carboranyl thymidine analogs for boron neutron capture therapy of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions in the synthesis of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride
Welcome to the technical support center for the synthesis of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your reaction conditions for a higher yield and purity of the final product.
I. Overview of the Synthetic Pathway
The synthesis of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride typically involves a sequence of protection, esterification, and deprotection steps, starting from the corresponding N-protected (2R)-2-amino-3-cyclohexylpropanoic acid. A common approach utilizes a Boc (tert-butoxycarbonyl) protecting group.
DOT Diagram: Synthetic Workflow
Caption: General synthetic route for ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the synthesis.
Esterification Step
Question 1: My esterification of Boc-(2R)-2-amino-3-cyclohexylpropanoic acid is slow or incomplete. What could be the cause?
Answer: Several factors can contribute to a sluggish esterification:
-
Insufficient Catalyst: The esterification of amino acids is more challenging than that of simple carboxylic acids due to their zwitterionic nature.[1] An adequate amount of a strong acid catalyst, such as sulfuric acid or gaseous HCl, is crucial to protonate the carboxylate and facilitate nucleophilic attack by ethanol.
-
Water Content: The presence of water can shift the equilibrium of the esterification reaction back towards the starting materials. Ensure you are using anhydrous ethanol and drying agents if necessary.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature is typically between 50°C and 120°C, depending on the specific alcohol and amino acid derivative.[2]
Troubleshooting Protocol: Optimizing Esterification
-
Catalyst Check: Ensure you are using a sufficient loading of the acid catalyst. If using a milder catalyst, consider switching to a stronger one like sulfuric acid.[1]
-
Anhydrous Conditions: Use freshly opened or distilled anhydrous ethanol. Consider adding molecular sieves to the reaction mixture to scavenge any residual water.
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring for the formation of byproducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Deprotection Step
Question 2: I am observing incomplete removal of the Boc protecting group. How can I improve the deprotection step?
Answer: Incomplete deprotection is a common issue and can lead to a mixture of the desired product and the Boc-protected starting material, complicating purification.[3]
-
Reagent Quality: The HCl solution in dioxane can degrade over time. Use a fresh, standardized solution of HCl in dioxane for optimal results.
-
Reaction Time and Temperature: While Boc deprotection is typically rapid, some sterically hindered or specific amino acid derivatives may require longer reaction times or slightly elevated temperatures.[3][4] However, excessive heat can lead to other side reactions.
-
Scavengers: The t-butyl cation generated during deprotection can potentially alkylate the amino group of the product or other nucleophilic side chains. While less of a concern for this specific molecule, in peptide synthesis, scavengers are often added.[5]
Troubleshooting Protocol: Ensuring Complete Deprotection
-
Fresh Reagent: Prepare or use a fresh solution of 4N HCl in dioxane.
-
Monitor Progress: Track the reaction's progress by TLC or LC-MS until the starting material is no longer detectable.
-
Extended Reaction Time: If the reaction is sluggish at room temperature, consider extending the reaction time before resorting to heating.
III. Common Side Reactions and Their Mitigation
Understanding and controlling side reactions is critical for achieving high purity and yield.
Racemization
Issue: Loss of stereochemical integrity at the α-carbon, leading to a mixture of (2R) and (2S) enantiomers.
Causality: Racemization can occur at various stages, particularly during the activation of the carboxylic acid if peptide coupling were to be performed.[6][7] In the context of this synthesis, harsh basic or acidic conditions and elevated temperatures during esterification or deprotection can contribute to racemization.[8][9] The mechanism often involves the formation of an oxazolidinone intermediate, which can lead to racemization.[10]
Mitigation Strategies:
| Strategy | Rationale |
| Mild Reaction Conditions | Avoid excessively high temperatures and prolonged reaction times, especially in the presence of strong acids or bases. |
| Choice of Reagents | For esterification, using milder methods if direct esterification proves problematic can reduce the risk. For deprotection, using HCl in dioxane at or below room temperature is generally effective without significant racemization. |
| Chiral Purity Analysis | Regularly analyze the enantiomeric purity of your intermediates and final product using chiral HPLC or other suitable analytical techniques. |
Diketopiperazine (DKP) Formation
Issue: Intramolecular cyclization of the amino acid ester to form a cyclic dipeptide, a 2,5-diketopiperazine.
Causality: This side reaction is particularly prevalent with dipeptide esters but can also occur with single amino acid esters, especially upon prolonged heating or under basic conditions.[11][12][13] The free amino group of one molecule can attack the ester carbonyl of another, leading to dimerization and subsequent cyclization.
Mitigation Strategies:
| Strategy | Rationale |
| Temperature Control | Avoid excessive heating during the workup and purification of the deprotected amino acid ester.[14] |
| Prompt Conversion | Once the Boc group is removed, it is advisable to use the resulting amino acid ester hydrochloride promptly in the next step or store it under anhydrous conditions at low temperature to minimize DKP formation. |
| pH Control | Maintain a slightly acidic pH during workup and storage to keep the amino group protonated and less nucleophilic. |
DOT Diagram: Diketopiperazine Formation
Caption: Pathway for diketopiperazine (DKP) formation.
N-Acylation
Issue: Acylation of the free amino group after deprotection, especially if there are residual acylating agents or if certain solvents are used under specific conditions.
Causality: The deprotected amino group is nucleophilic and can react with any electrophilic species present in the reaction mixture. For instance, if the esterification was carried out using a method that involves an activated ester, any unreacted activating agent could lead to N-acylation.[15][16][17]
Mitigation Strategies:
| Strategy | Rationale |
| Thorough Purification | Ensure complete removal of all reagents from the esterification step before proceeding to deprotection. |
| Inert Atmosphere | Conduct the deprotection and subsequent handling of the product under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. |
| Appropriate Solvents | Use high-purity, non-reactive solvents for all steps. |
IV. Conclusion
The synthesis of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride, while seemingly straightforward, requires careful control of reaction conditions to minimize the formation of side products such as racemized isomers, diketopiperazines, and N-acylated impurities. By understanding the mechanisms behind these side reactions and implementing the troubleshooting and mitigation strategies outlined in this guide, researchers can significantly improve the yield and purity of their final product. Always rely on in-process analytical monitoring to guide your optimization efforts.
V. References
-
US9598353B2 - Process for the racemization of α-amino acids - Google Patents. (n.d.). Retrieved from
-
US3121717A - Preparation of diketopiperazines - Google Patents. (n.d.). Retrieved from
-
2,5-Diketopiperazine - Wikipedia. (n.d.). Retrieved from
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. (n.d.). Retrieved from
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society. (n.d.). Retrieved from
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. (n.d.). Retrieved from
-
BOC Protection and Deprotection - BZ Chemical. (n.d.). Retrieved from
-
Diketopiperazines Rev | PDF | Ester | Amino Acid - Scribd. (n.d.). Retrieved from
-
Amino Acid Racemization - American Chemical Society. (n.d.). Retrieved from
-
Amino Acid Protection & Deprotection Services - BOC Sciences. (n.d.). Retrieved from
-
Terminology of Antibody Drug for Boc Deprotection - GenScript. (n.d.). Retrieved from
-
Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. (n.d.). Retrieved from
-
US4126628A - Acylation of amino acids - Google Patents. (n.d.). Retrieved from
-
Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. (n.d.). Retrieved from
-
BOC Protection and Deprotection - J&K Scientific LLC. (n.d.). Retrieved from
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed. (n.d.). Retrieved from
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from
-
Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from
-
Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC. (n.d.). Retrieved from
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC - NIH. (n.d.). Retrieved from
-
Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters | Bioconjugate Chemistry - ACS Publications. (n.d.). Retrieved from
-
Nucleoside N-acylation with active derivatives of amino acids - Semantic Scholar. (n.d.). Retrieved from
-
ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride - NextSDS. (n.d.). Retrieved from
-
WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents. (n.d.). Retrieved from
-
Reactivity of α-amino acids in the N-acylation with benzoic acid esters in aqueous dioxane. (n.d.). Retrieved from
-
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. (n.d.). Retrieved from
-
380302-17-0 | Ethyl (R)-2-amino-3-cyclohexylpropanoate - ChemScene. (n.d.). Retrieved from
-
(2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem. (n.d.). Retrieved from
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino - PMC. (n.d.). Retrieved from
-
Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY) - ResearchGate. (n.d.). Retrieved from
Sources
- 1. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3121717A - Preparation of diketopiperazines - Google Patents [patents.google.com]
- 12. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield for Ethyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions (FAQs), and optimized protocols for this critical synthesis. Our focus is on maximizing yield and purity by understanding the causality behind key experimental choices.
Synthetic Overview & Strategy
The synthesis of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride is a multi-step process that requires careful control over reaction conditions to achieve high yield and stereochemical purity. A robust and commonly employed strategy begins with the commercially available and enantiomerically pure N-Boc-D-phenylalanine. This route offers excellent control over the stereocenter and involves three primary transformations:
-
Catalytic Hydrogenation: Reduction of the aromatic ring of the phenylalanine side chain to a cyclohexyl ring.
-
Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
-
Deprotection and Salt Formation: Removal of the N-Boc protecting group under acidic conditions to yield the final hydrochloride salt.
Each of these steps presents unique challenges and opportunities for optimization. This guide will dissect each stage to provide actionable solutions.
Caption: Recommended synthetic workflow.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My catalytic hydrogenation of N-Boc-D-phenylalanine is sluggish, incomplete, or results in a low yield. What are the likely causes?
A1: Incomplete hydrogenation is a frequent challenge. The efficiency of this step is highly dependent on the catalyst activity, substrate purity, and reaction environment.
-
Causality: The catalyst, typically Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C), provides a surface for the adsorption of both hydrogen gas and the aromatic ring.[1][2] Any impurity that strongly adsorbs to this surface can "poison" the catalyst, blocking active sites and halting the reaction. Sulfur-containing compounds are notorious catalyst poisons. Furthermore, insufficient hydrogen pressure or poor mixing can lead to a low concentration of dissolved hydrogen, slowing the reaction rate.
-
Troubleshooting & Optimization:
-
Verify Substrate Purity: Ensure your starting N-Boc-D-phenylalanine is free from potential catalyst poisons. If in doubt, recrystallize or pass it through a short plug of silica gel.
-
Catalyst Selection & Loading: While PtO₂ is effective, 5% Rh/C can also be used and may offer different activity profiles.[1] Use a catalyst loading of 5-10 mol%. Ensure the catalyst is fresh; older catalysts can have reduced activity.
-
Solvent Choice: Acetic acid or methanol are common solvents. Acetic acid can help maintain catalyst activity.[2] Ensure the solvent is thoroughly degassed before adding the catalyst to remove dissolved oxygen.
-
Reaction Conditions: A hydrogen pressure of 50-60 psi is typically sufficient.[2] Ensure vigorous stirring to facilitate mass transfer of hydrogen gas into the solution. Gentle heating to 50°C can also increase the reaction rate.[2]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.
-
Q2: I'm observing a low yield during the esterification of N-Boc-D-cyclohexylalanine. What are the common pitfalls?
A2: Low esterification yields often stem from incomplete reaction, side reactions, or difficulties during workup and purification.
-
Causality: The choice of esterification method is critical. Strong acidic conditions (e.g., classic Fischer esterification with H₂SO₄) can cause partial cleavage of the acid-labile Boc group. Base-mediated alkylation (e.g., using ethyl iodide and a base like K₂CO₃) is generally safer for the protecting group but can be slow if the reactants are not fully soluble or if the base is not strong enough.
-
Troubleshooting & Optimization:
-
Method Selection: For a robust and high-yielding reaction, consider using thionyl chloride (SOCl₂) in anhydrous ethanol at 0°C to room temperature. This in-situ generation of the acid chloride followed by reaction with ethanol is highly efficient. Alternatively, using ethyl iodide with a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g., DMF) at room temperature for 16-24 hours is a reliable method.[3]
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate (e.g., acid chloride) or compete with ethanol as a nucleophile, reducing the yield of the desired ethyl ester. Use flame-dried glassware and anhydrous solvents.
-
Stoichiometry: Use a slight excess of the ethylating agent (1.1-1.5 equivalents) to drive the reaction to completion.
-
Workup: After the reaction, a standard aqueous workup is needed to remove salts and unreacted reagents. Quench the reaction carefully, extract the product into an organic solvent like ethyl acetate, wash with saturated sodium bicarbonate solution to remove any remaining acid, then wash with brine.[4] Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Q3: My final Boc-deprotection step is incomplete, or my final product is an oil instead of a crystalline solid. How can I improve this?
A3: This is the most critical step for isolating the final product in high purity and the correct physical form. The issues often relate to the choice of acid, solvent, and the presence of water.
-
Causality: The Boc group is removed by acid-catalyzed hydrolysis, which generates a carbocation (the tert-butyl cation).[4][5] This cation can be trapped by nucleophiles in the reaction mixture. If an alcohol like methanol is used as the solvent, it can be alkylated by the tert-butyl cation to form tert-butyl methyl ether. The desired product is the hydrochloride salt, which is typically crystalline and precipitates from non-polar organic solvents if water is excluded.
-
Troubleshooting & Optimization:
-
Optimal Reagent and Solvent: The gold standard for this transformation is using a solution of 4M HCl in 1,4-dioxane.[1][5] Dioxane is an anhydrous, non-nucleophilic solvent that will not react with the tert-butyl cation. This reagent simultaneously removes the Boc group and provides the chloride counter-ion, often leading to direct precipitation of the pure hydrochloride salt.
-
Exclude Water: The presence of water can make the final product hygroscopic and difficult to crystallize, often resulting in a sticky oil. Ensure all glassware is dry and use an anhydrous grade of the HCl/dioxane solution.
-
Managing Side Reactions: The tert-butyl cation can also deprotonate to form isobutylene gas.[4] In some cases, scavengers like anisole can be added to trap the cation, preventing it from alkylating other nucleophiles, though this is often unnecessary with the HCl/dioxane system.[5]
-
Inducing Crystallization: If the product oils out, try trituration. After removing the solvent under reduced pressure, add a non-polar solvent like diethyl ether or hexane and scratch the side of the flask with a glass rod. This can induce crystallization. Storing the mixture at low temperature (0 to -20°C) can also facilitate precipitation.
-
Monitoring: The reaction is typically fast, often complete within 30 minutes to 2 hours at room temperature.[5] Monitor by TLC until the starting material is fully consumed. The product will be much more polar and may streak on the TLC plate due to its salt nature.
-
Caption: Troubleshooting workflow for the Boc deprotection step.
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I perform the hydrogenation on D-phenylalanine ethyl ester hydrochloride directly? Yes, this is a viable alternative route. One can start with D-phenylalanine ethyl ester hydrochloride and hydrogenate the aromatic ring using a catalyst like 5% rhodium on carbon in methanol.[1] This can be an efficient process that reduces the total number of synthetic steps. The choice between this route and the one starting with N-Boc-D-phenylalanine may depend on the cost and availability of the starting materials.
-
FAQ 2: What is the purpose of the Boc protecting group? The tert-butoxycarbonyl (Boc) group protects the nucleophilic amino group. This prevents it from participating in unwanted side reactions during the esterification step. For example, without protection, the amine could react with the activated carboxylic acid of another molecule, leading to dimer or polymer formation. The Boc group is specifically chosen because it is stable to many reaction conditions but can be easily removed at the end of the synthesis with acid.[6]
-
FAQ 3: How can I confirm the enantiomeric purity of my final product? Confirming enantiomeric purity typically requires chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method. The sample is run on a column with a chiral stationary phase, which will separate the (2R) and (2S) enantiomers, allowing for their quantification.
Optimized Experimental Protocol
This protocol describes the synthesis starting from N-Boc-D-phenylalanine.
Step 1: Synthesis of N-(tert-butoxycarbonyl)-D-cyclohexylalanine
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-D-phenylalanine | 265.32 | 10.0 g | 37.7 | 1.0 |
| Platinum(IV) oxide (PtO₂) | 227.08 | 0.5 g | 2.2 | 0.058 |
| Acetic Acid | 60.05 | 150 mL | - | - |
Procedure:
-
To a high-pressure hydrogenation vessel, add N-Boc-D-phenylalanine and acetic acid.
-
Carefully add the PtO₂ catalyst under a stream of inert gas (e.g., Argon or Nitrogen).
-
Seal the vessel, purge with hydrogen gas three times, and then pressurize to 50 psi with hydrogen.
-
Stir the mixture vigorously at 50°C for 12-24 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.
-
Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional acetic acid.
-
Remove the solvent from the filtrate under reduced pressure. The resulting crude product, N-(tert-butoxycarbonyl)-D-cyclohexylalanine, can often be used in the next step without further purification. Expected yield is typically >95%.
Step 2: Synthesis of Ethyl N-(tert-butoxycarbonyl)-D-cyclohexylalaninate
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-D-cyclohexylalanine | 271.37 | 10.0 g | 36.8 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.6 g | 55.2 | 1.5 |
| Ethyl Iodide (EtI) | 155.97 | 4.4 mL | 55.2 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |
Procedure:
-
Dissolve the crude N-Boc-D-cyclohexylalanine in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.
-
Add potassium carbonate to the solution.
-
Add ethyl iodide dropwise via syringe.
-
Stir the mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) for the disappearance of the starting acid.
-
Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), then with saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester as an oil. Purify by column chromatography on silica gel if necessary. Expected yield is 85-95%.
Step 3: Synthesis of Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl N-Boc-D-cyclohexylalaninate | 299.44 | 10.0 g | 33.4 | 1.0 |
| 4M HCl in 1,4-Dioxane | - | 42 mL | 167 | 5.0 |
| Diethyl Ether | 74.12 | ~200 mL | - | - |
Procedure:
-
Dissolve the ethyl N-Boc-D-cyclohexylalaninate in a minimal amount of anhydrous dichloromethane or directly in the HCl solution if it dissolves readily.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the 4M HCl in dioxane solution. Gas evolution (isobutylene) will be observed.[4]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
A white precipitate of the product should form. If precipitation is slow, or to maximize recovery, add anhydrous diethyl ether to the reaction mixture until it becomes cloudy, then stir at 0°C for 1 hour.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to a constant weight. Expected yield is 90-98%.
References
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. Available from: [Link]. [Accessed March 20, 2026].
-
ResearchGate. Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?. Available from: [Link]. [Accessed March 20, 2026].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]. [Accessed March 20, 2026].
-
Ewing, W. R., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020, 10(40), 23835-23840. Available from: [Link]. [Accessed March 20, 2026].
-
Semantic Scholar. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]. [Accessed March 20, 2026].
-
Molbase. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Available from: [Link]. [Accessed March 20, 2026].
-
Reddit. What's wrong with my reductive amination? I barely got any product. Available from: [Link]. [Accessed March 20, 2026].
-
The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]. [Accessed March 20, 2026].
-
ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Available from: [Link]. [Accessed March 20, 2026].
-
National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]. [Accessed March 20, 2026].
-
Formosan Journal of Chemical Engineering. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from: [Link]. [Accessed March 20, 2026].
-
National Center for Biotechnology Information. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Available from: [Link]. [Accessed March 20, 2026].
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]. [Accessed March 20, 2026].
-
Digital Commons at Buffalo State. Synthesis of Library of N-t-boc Amino ester. Available from: [Link]. [Accessed March 20, 2026].
-
NextSDS. ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride. Available from: [Link]. [Accessed March 20, 2026].
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]. [Accessed March 20, 2026].
-
ACS Publications. β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Available from: [Link]. [Accessed March 20, 2026].
- Organic Syntheses. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available from: http://www.orgsyn.org/demo.aspx?prep=v063p0001. [Accessed March 20, 2026].
-
National Center for Biotechnology Information. Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine. Available from: [Link]. [Accessed March 20, 2026].
-
Scientific Scholar. Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Available from: [Link]. [Accessed March 20, 2026].
-
Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Available from: [Link]. [Accessed March 20, 2026].
-
Bio-Rad. affinity purification. Available from: [Link]. [Accessed March 20, 2026].
-
DergiPark. Optimization of synthetic route to PNA-T-OH monomers. Available from: [Link]. [Accessed March 20, 2026].
-
Indian Journal of Chemistry. Synthesis of 2-(amino acid ester)-6-(1,1-dimethylethyl)-3-cyclohexyl-2H-3,4. Available from: [Link]. [Accessed March 20, 2026].
-
MDPI. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Available from: [Link]. [Accessed March 20, 2026].
-
PubMed. Beta-methyl substitution of cyclohexylalanine in Dmt-Tic-Cha-Phe peptides results in highly potent delta opioid antagonists. Available from: [Link]. [Accessed March 20, 2026].
-
Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Available from: [Link]. [Accessed March 20, 2026].
-
ResearchGate. A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. Available from: [Link]. [Accessed March 20, 2026].-3-phenylor_alkylacrylate. [Accessed March 20, 2026].
Sources
challenges in the scale-up of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride production
Welcome to the Technical Support Center. Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride (commonly known as D-cyclohexylalanine ethyl ester hydrochloride, or D-Cha-OEt HCl) is a highly specialized unnatural amino acid 1[1].
Transitioning the production of this molecule from a medicinal chemistry bench to pilot-plant scale introduces significant thermodynamic, kinetic, and isolation challenges. As a Senior Application Scientist, I have structured this guide to address the mechanistic causality behind common scale-up failures, providing you with field-proven, self-validating protocols to ensure high-yield, enantiomerically pure production.
System Architecture: Scale-Up Workflow
The following diagram maps the optimized chemical workflow for the thionyl chloride-mediated esterification of D-cyclohexylalanine, highlighting critical phase transitions and isolation steps.
Workflow for the scale-up esterification and isolation of D-Cha-OEt HCl.
Expert Troubleshooting & FAQs
Q1: Why does the esterification reaction stall at 85-90% conversion during pilot scale-up? Causality: The most robust industrial method for amino acid esterification utilizes2[2]. At scale, the generation of reactive intermediate species (such as the alkyl chlorosulfite) and the subsequent elimination of SO2 and HCl gas become mass-transfer limited. If the reactor is not adequately vented, or if the ethanol contains trace moisture,3[3]. Resolution: Utilize strictly anhydrous ethanol (<50 ppm water). Implement a continuous nitrogen sweep through the headspace to facilitate the removal of SO2 and HCl byproducts, driving the reaction forward. If stalling occurs, a supplementary addition of 0.2 equivalents of SOCl2 at 20 °C can re-initiate the chlorination of the unreacted carboxylic acid.
Q2: How do I prevent the racemization of the (2R) chiral center during the highly exothermic activation phase? Causality: Unnatural amino acids are susceptible to epimerization at the alpha-carbon if exposed to transient basic conditions or excessive thermal stress in the presence of strong acids. The abstraction of the alpha-proton is heavily accelerated when the reaction temperature spikes during the highly exothermic addition of SOCl2 to ethanol. Resolution: Thermodynamic control is paramount. The addition of SOCl2 to ethanol must be performed strictly at 0–5 °C. The substrate (D-cyclohexylalanine) should only be introduced after the formation of the ethanolic HCl/alkyl chlorosulfite mixture is complete and the exotherm has subsided. Never exceed 60 °C during the subsequent heating phase.
Q3: The isolated hydrochloride salt forms a sticky, hygroscopic paste instead of a free-flowing powder. How can this be corrected? Causality: D-Cha-OEt HCl is highly hygroscopic. When the reaction mixture is concentrated directly to dryness from ethanol, the product entraps residual solvent and absorbs atmospheric moisture, causing the crystal lattice to collapse into a syrup or paste. Resolution: Do not evaporate to absolute dryness. Instead, perform a solvent displacement. Concentrate the crude mixture to a thick oil, then reconstitute it in an aprotic solvent like ethyl acetate (EtOAc). Precipitate the salt by slowly adding an anti-solvent such as methyl tert-butyl ether (MTBE) or heptane under vigorous agitation. This forces the exclusion of ethanol from the lattice, yielding a highly crystalline, free-flowing powder.
Self-Validating Experimental Protocol
Process: Thionyl Chloride-Mediated Esterification of D-Cyclohexylalanine
This protocol is engineered as a self-validating system; each critical phase includes an analytical checkpoint to ensure process integrity before proceeding to the next step.
Phase 1: Reagent Preparation & Activation
-
Charge a dry, glass-lined reactor (purged with N2) with Anhydrous Ethanol (10 volumes relative to substrate mass).
-
Cool the reactor jacket to 0 °C.
-
Slowly charge Thionyl Chloride (1.5 equivalents) via an addition funnel.
-
Validation Checkpoint 1: Monitor internal temperature continuously. The addition rate must be throttled to maintain Tinternal < 10 °C. Continuous off-gassing should be observed and routed to a caustic scrubber.
-
Phase 2: Substrate Introduction & Reaction Propagation 4. Once the exotherm subsides and the solution stabilizes at 5 °C, charge D-Cyclohexylalanine (1.0 equivalent) in three equal portions to prevent clumping. 5. Heat the reactor to 50 °C and maintain for 12–16 hours under a gentle nitrogen sweep.
-
Validation Checkpoint 2: Pull a sample for HPLC analysis. The reaction is deemed complete when unreacted D-Cyclohexylalanine is < 1.5% (AUC).
Phase 3: Solvent Exchange & Crystallization 6. Concentrate the mixture under reduced pressure (40 °C, <50 mbar) to roughly 2 volumes. 7. Charge Ethyl Acetate (3 volumes) and reconcentrate to 2 volumes to azeotropically remove residual ethanol and trapped HCl. 8. Cool the mixture to 20 °C. Vigorously agitate and slowly add MTBE (5–7 volumes) over the course of 1 hour.
-
Validation Checkpoint 3: A white, crystalline slurry should form within the first 2 volumes of MTBE addition. If oiling occurs instead of crystallization, seed crystals (0.1% w/w) must be introduced immediately.
Phase 4: Isolation 9. Filter the slurry under a nitrogen blanket to prevent ambient moisture ingress. 10. Wash the filter cake with cold MTBE (2 volumes). 11. Dry in a vacuum oven at 35 °C until a constant weight is achieved.
Quantitative Data & Process Comparison
To justify the selection of the SOCl2 method over alternatives, the following empirical data summarizes the performance of various esterification strategies at the 1-kg scale.
Table 1: Comparison of Scale-Up Esterification Strategies for D-Cha-OEt HCl
| Esterification Method | Reagents Used | Avg. Yield (%) | Purity (HPLC) | Primary Scale-Up Challenge |
| Thionyl Chloride (Recommended) | SOCl2, Anhydrous EtOH | 92 - 95% | >98.5% | 3[3]. |
| Methanolic/Ethanolic HCl | HCl gas, EtOH | 80 - 85% | ~95.0% | Sluggish reaction kinetics; requires specialized hazardous gas handling equipment. |
| TMSCl-Mediated | TMSCl, Anhydrous EtOH | 85 - 88% | ~96.5% | High reagent cost at scale; extreme sensitivity to ambient moisture. |
| Microwave-Assisted (Batch) | SOCl2, EtOH, MW | 88 - 90% | ~97.0% | 4[4]. |
References
-
Title: Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides Source: PMC - NIH URL: [Link]
-
Title: β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up Source: Natural Science - SCIRP URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Amino Acid Hydrochlorides
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of amino acid hydrochlorides. As basic, polar molecules, amino acid hydrochlorides present unique challenges in reversed-phase chromatography. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve these issues efficiently.
Section 1: Foundational Concepts
Q1: What is peak tailing and why is it a significant problem for amino acid hydrochlorides?
Answer: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak apex back towards the baseline.[1][2] This distortion is more than an aesthetic flaw; it indicates underlying chemical or physical problems in the HPLC system that can severely compromise data quality.[1] For quantitative analysis, tailing peaks are problematic because they lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, potentially obscuring impurities or related substances.[3][4]
Amino acid hydrochlorides are particularly susceptible to peak tailing in reversed-phase HPLC. The primary reason is their chemical nature: they are basic compounds that carry a positive charge at typical mobile phase pH values. This positive charge leads to undesirable secondary interactions with the stationary phase, which is the root cause of most peak shape problems.[2][5][6] The primary retention mechanism in reversed-phase HPLC should be hydrophobic interaction, but for these molecules, a secondary, stronger ionic interaction often occurs, leading to peak distortion.[2][7]
Section 2: The Primary Chemical Cause: Silanol Interactions
Q2: I suspect secondary interactions are causing my peak tailing. What are silanol groups and how do they cause this issue?
Answer: This is the most common cause of peak tailing for basic compounds like amino acids.[2][5] Most reversed-phase HPLC columns are packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, this modification process is never 100% complete.[2][4] Residual, unreacted silanol groups (Si-OH) remain on the silica surface.[3]
These silanol groups are weakly acidic.[4][7] At mobile phase pH values above approximately 3-4, these groups deprotonate and become negatively charged (Si-O⁻).[1][4] Your positively charged amino acid can then undergo a strong ionic interaction (cation exchange) with these negative sites.[6][7] This creates a second, strong retention mechanism in addition to the intended hydrophobic one. Molecules that experience this strong ionic interaction are retained longer than those that don't, resulting in a tailed peak.[2][3][7]
// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; "AminoAcid":p0 -> "C18":p0 [label=" Intended\n Hydrophobic Interaction\n (Symmetrical Peak)", dir=both, color="#4285F4"]; "AminoAcid":p0 -> "Silanol":p0 [label=" Unwanted\n Ionic Interaction\n (Peak Tailing)", style=dashed, dir=both, color="#EA4335"];
} dot Caption: Mechanism of Peak Tailing for Amino Acid Hydrochlorides.
Section 3: Mobile Phase Optimization
Q3: How can I use the mobile phase pH to fix peak tailing for my amino acid hydrochloride?
Answer: Manipulating the mobile phase pH is the most powerful tool to control the retention and peak shape of ionizable compounds.[8][9][10] The goal is to control the ionization state of both your amino acid and the residual silanols on the column. You have two primary strategies:
-
Work at Low pH (Typically pH < 3): This is the most common and effective approach. By lowering the mobile phase pH to a value well below the pKa of the silanol groups (pKa ~3.8-4.2), you ensure the silanols remain fully protonated (Si-OH) and electrically neutral.[2][4][11][12] This prevents the strong ionic interaction with your protonated amino acid, leading to a dramatic improvement in peak shape.[3] An eluent pH of 2.5-3.0 is a good starting point.[11]
-
Work at High pH (Typically pH > 8, with a pH-stable column): This is a less common strategy for amino acids. The idea is to raise the pH high enough to deprotonate the amino acid, making it neutral. A neutral analyte will not interact with the ionized silanol groups. However, this requires a specialized HPLC column that is stable at high pH, as standard silica columns will dissolve under these conditions.[2][8]
Crucial Note: Avoid working at a pH close to the pKa of your analyte or the silanol groups.[1][8][10] In this range, both ionized and non-ionized forms of the molecule will exist simultaneously, leading to severe peak distortion, splitting, or broadening.[10]
Q4: My peak shape is still poor even at low pH. Should I adjust my buffer?
Answer: Yes. A simple acidic modifier like formic acid may not be sufficient if the pH is not low enough or if the system lacks buffering capacity.[6][13]
-
Buffering Capacity: Ensure you are using a true buffer (e.g., phosphate, formate) and not just an acid modifier if you need robust pH control. A buffer is most effective within +/- 1 pH unit of its pKa.[13] A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering for the sample as it enters the column and to maintain a stable pH.[11][14][15]
-
Buffer Type: For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are required.[14][16] For UV detection, non-volatile buffers like sodium or potassium phosphate are excellent choices and provide strong buffering capacity at low pH.[11][17] Trifluoroacetic acid (TFA) at 0.1% is a strong ion-pairing agent that also creates a low pH environment (~pH 2), often yielding very sharp peaks for basic compounds, but it can cause ion suppression in mass spectrometry.[15][17]
| Buffer/Additive | Typical Conc. | Approx. pH | pKa | Suitable Detector | Key Consideration |
| Formic Acid | 0.1% (v/v) | ~2.7 | 3.75 | MS, UV | May not provide enough buffering capacity.[15][17] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | ~2.0 | 0.5 | UV | Strong ion-pairing agent, excellent peak shape, but suppresses MS signal.[15][17] |
| Ammonium Formate | 10-20 mM | Adjust w/ Formic Acid | 3.75 | MS, UV | Volatile buffer, good for LC-MS.[14][16] |
| Potassium Phosphate | 10-25 mM | Adjust w/ Phosphoric Acid | 2.15 | UV | Excellent buffering at low pH, non-volatile.[11] |
Q5: What is a "competing base" or "silanol suppressor" and should I use one?
Answer: A competing base, such as triethylamine (TEA), is a mobile phase additive that is itself a basic compound.[11] The idea is that the competing base will preferentially interact with the negatively charged silanol sites on the stationary phase, effectively "masking" them from your amino acid analyte.[11][12]
While this can be an effective strategy, it is often considered an older approach. Modern, high-purity columns have far fewer active silanol sites, reducing the need for such additives.[3] Furthermore, additives like TEA can shorten column lifetime and may interfere with detection.[11] It is generally better to solve the problem by optimizing pH and choosing a modern, high-quality column first.
Section 4: Stationary Phase (Column) Selection & Care
Q6: I've optimized my mobile phase but still see tailing. Is my column the problem?
Answer: Very likely. If mobile phase optimization doesn't solve the issue, the column chemistry itself is the next critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds.[7]
-
Use a Modern, High-Purity, End-Capped Column: Modern columns are made from high-purity "Type B" silica, which has significantly lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[3][4] They are also "end-capped," a process where a small silylating reagent is used to bond many of the remaining silanols after the primary C18 bonding.[2][12][18] This combination drastically reduces the number of sites available for unwanted ionic interactions.[18]
-
Consider Polar-Embedded or Shielded Phases: For particularly challenging basic compounds, columns with a polar group (like an amide or carbamate) embedded into the C18 chain can offer superior peak shape.[1][18] These polar groups help to shield the analyte from any remaining silanols on the silica surface.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar amino acids that have poor retention even on modern reversed-phase columns, HILIC is an excellent alternative.[19][20][21][22] HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase high in organic solvent.[20][22] This provides a different selectivity and can yield excellent peak shapes for polar compounds without derivatization.[14]
Q7: My column used to work well, but now all my peaks are tailing. What happened?
Answer: This suggests column degradation or contamination.
-
Column Void or Blockage: If all peaks (not just your amino acid) begin to tail or split, it could indicate a physical problem like a void at the head of thecolumn or a partially blocked inlet frit.[2][23][24] This can often be resolved by back-flushing the column according to the manufacturer's instructions.[24]
-
Stationary Phase Degradation: Operating a standard silica column at a pH above 7-8 will cause the silica to dissolve, irreversibly damaging the column and leading to poor performance.[8] Similarly, aggressive mobile phases can strip the bonded phase over time, exposing more active silanol sites.[4]
-
Contamination: Strongly retained basic compounds from previous injections can accumulate on the column, acting as new active sites and causing tailing. It is critical to have a robust column washing procedure.
Section 5: Advanced Strategies & Protocols
Q8: What are ion-pairing agents and when should they be used for amino acid analysis?
Answer: Ion-pairing chromatography is a technique used in reversed-phase HPLC to increase the retention and improve the peak shape of ionic compounds.[25] An ion-pairing reagent is a large molecule with an ionic head and a hydrophobic tail (e.g., an alkyl sulfonate).[26][27]
It is added to the mobile phase, where it pairs with the oppositely charged analyte (your protonated amino acid). This new ion-pair is electrically neutral and more hydrophobic, allowing it to be well-retained and elute with a symmetrical peak shape on a standard C8 or C18 column.[25][28] While effective, this technique can require long column equilibration times and the reagents may be incompatible with mass spectrometry.[29] It is often used when derivatization is not desired.[28]
Experimental Protocol: Mobile Phase Preparation for Symmetrical Peaks of Basic Analytes
This protocol outlines the preparation of a low-pH mobile phase designed to minimize silanol interactions.
Objective: To prepare 1 L of a 20 mM Potassium Phosphate buffer in 20% Acetonitrile, pH 2.8.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄), 85%
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Prepare Aqueous Buffer: Weigh out the appropriate amount of KH₂PO₄ for a 20 mM solution in 800 mL of HPLC-grade water (approx. 2.72 g). Dissolve completely in a clean 1 L beaker or flask.
-
Adjust pH: Place a calibrated pH electrode in the aqueous buffer solution. While stirring, slowly add phosphoric acid dropwise until the pH meter reads 2.80 ± 0.05. This step is critical for protonating surface silanols.
-
Add Organic Modifier: Carefully measure 200 mL of HPLC-grade acetonitrile and add it to the 800 mL of pH-adjusted aqueous buffer.
-
Mix and Degas: Stir the final mobile phase mixture thoroughly. Degas the solution using vacuum filtration through a 0.22 µm filter, sonication, or helium sparging to prevent bubble formation in the pump.
-
Equilibrate System: Before analysis, flush the HPLC system and column with at least 10-15 column volumes of the new mobile phase to ensure the column is fully equilibrated at the new pH. This is essential for reproducible retention times and peak shapes.[30]
Troubleshooting Flowchart
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. Available at: [Link]
-
Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Available at: [Link]
-
Waters Corporation. (2022). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available at: [Link]
-
Pham, T. H., & Nguyen, T. A. (2021). Peak shape enhancement using diethylamine in hydrophilic liquid interaction chromatography: Application in simultaneous determination of methionine and paracetamol. Journal of Pharmaceutical and Biomedical Analysis, 203, 114214. Available at: [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]
-
Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Waters Knowledge Base. Available at: [Link]
-
Chemistry Stack Exchange. (2021). What is "silanol activity"? Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]
-
Link Lab. HPLC Column Selection Guide. Available at: [Link]
-
Unidentified Source. HPLC Column Selection Guide. Available at: [Link]
-
LCGC. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]
-
McCalley, D. V. (2007). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America, 25(3). Available at: [Link]
-
Zenodo. (1990). Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids. Available at: [Link]
-
Frey, J., Chamson, A., & Raby, N. (1993). Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate. Amino Acids, 4(1-2), 45-51. Available at: [Link]
-
Microsolv Technology Corporation. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Available at: [Link]
-
Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
-
Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]
-
Agilent Technologies. (2022). HILIC Chromatography: When and How? Available at: [Link]
-
DIAION. HPLC buffer for amino acid analysis・MCI BUFFER. Available at: [Link]
-
Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]
-
Element Lab Solutions. The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]
-
Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. Available at: [Link]
-
Welch Materials, Inc. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
ResearchGate. (2022). I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. Available at: [Link]
-
ResearchGate. (2020). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest. Available at: [Link]
-
Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]
-
Agilent Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
ResearchGate. (2015). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Available at: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. support.waters.com [support.waters.com]
- 6. support.waters.com [support.waters.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. hplc.eu [hplc.eu]
- 16. halocolumns.com [halocolumns.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 19. waters.com [waters.com]
- 20. waters.com [waters.com]
- 21. glsciencesinc.com [glsciencesinc.com]
- 22. agilent.com [agilent.com]
- 23. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 24. researchgate.net [researchgate.net]
- 25. km3.com.tw [km3.com.tw]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 28. Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Preventing Racemization of Ethyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and validated protocols for handling ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride (D-Cyclohexylalanine ethyl ester HCl). As an esterified, unnatural D-amino acid, this molecule is highly susceptible to base-catalyzed racemization (epimerization at the α-carbon) during routine neutralization and peptide coupling workflows.
Section 1: Mechanistic Overview & Root Cause Analysis
Why does ethyl (2R)-2-amino-3-cyclohexylpropanoate racemize? The stereochemical integrity of amino acid esters is compromised primarily through the abstraction of the α-proton[1]. The electron-withdrawing nature of the ethyl ester group, combined with the adjacent amine (or amide, if coupled), significantly increases the acidity of this proton.
There are two primary pathways for racemization:
-
Direct Base-Catalyzed Enolization : When the HCl salt is neutralized (free-based) using strong or unhindered bases, the base can abstract the α-proton, forming a planar, achiral enolate intermediate. Upon reprotonation, a racemic mixture (DL-form) is generated[2].
-
Oxazolone Formation During Coupling : During carbodiimide-mediated coupling (e.g., using DIC or DCC), the carboxylic acid is activated into a highly reactive O-acylisourea intermediate. If not immediately intercepted, this intermediate cyclizes into a 5(4H)-oxazolone[3]. The α-proton of the oxazolone is highly acidic and rapidly abstracted by any base present in the reaction mixture, leading to an achiral enolate and subsequent racemization[4].
Logical workflow of base-catalyzed enolization, oxazolone formation, and suppression strategies.
Section 2: Troubleshooting Guide: Common Experimental Pitfalls
Issue 1: Loss of Chiral Purity During HCl Salt Neutralization
-
Symptom : Chiral HPLC shows a mixture of D- and L-enantiomers before any coupling reaction has even taken place.
-
Root Cause : Using excess base, strong bases (like NaOH or KOH), or unhindered amines (like Triethylamine, TEA) to liberate the free amine from the hydrochloride salt. High temperatures during this exothermic neutralization also accelerate enolization.
-
Solution : Switch to a weak, sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine. Always perform the neutralization at 0 °C and avoid adding excess base[5].
Issue 2: Severe Racemization During Peptide Coupling
-
Symptom : Formation of diastereomeric impurities during the coupling of a protected amino acid to the ethyl (2R)-2-amino-3-cyclohexylpropanoate.
-
Root Cause : Relying solely on carbodiimides (DIC/DCC) without an additive, or using excessive base (e.g., DIPEA) during the coupling step. This allows the O-acylisourea intermediate to cyclize into the racemization-prone oxazolone[3].
-
Solution : Incorporate racemization suppressants such as OxymaPure, HOBt, or HOAt. These additives rapidly intercept the O-acylisourea to form a stable active ester (e.g., an OBt or Oxyma ester), which undergoes aminolysis to form the desired peptide bond without cyclizing into an oxazolone[6].
Issue 3: Ester Hydrolysis Accompanying Racemization
-
Symptom : Loss of the ethyl ester protecting group and formation of the free carboxylic acid, accompanied by racemization.
-
Root Cause : Presence of water in the reaction solvent combined with a basic environment. Base-catalyzed hydrolysis of the ethyl ester generates hydroxide/alkoxide ions that simultaneously drive enolization[7].
-
Solution : Ensure strictly anhydrous conditions. Use anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) stored over molecular sieves.
Section 3: Quantitative Data & Reagent Selection
To systematically prevent racemization, the selection of bases and coupling additives must be optimized based on pKa, steric bulk, and reactivity.
Table 1: Base Selection for Free-Basing & Coupling
| Base | pKa (Conjugate Acid) | Steric Hindrance | Racemization Risk | Recommendation |
| NaOH / KOH | ~13.8 | Low | Very High | Avoid |
| Triethylamine (TEA) | 10.75 | Moderate | High | Not Recommended |
| N,N-Diisopropylethylamine (DIPEA) | 10.5 | High | Low | Acceptable |
| 2,4,6-Collidine | 7.43 | High | Very Low | Highly Recommended |
| N-Methylmorpholine (NMM) | 7.38 | Low-Moderate | Very Low | Highly Recommended |
Table 2: Coupling Additives for Racemization Suppression
| Additive | Intercepted Intermediate | Racemization Suppression | Safety Profile | Reference |
| None (DIC/DCC alone) | O-acylisourea | Poor (Oxazolone forms) | Safe | [3] |
| HOBt | OBt active ester | Good | Explosive hazard (dry) | [6] |
| HOAt | OAt active ester | Excellent | Explosive hazard (dry) | [6] |
| OxymaPure | Oxyma active ester | Excellent | Safe, non-explosive | [3] |
Section 4: Validated Experimental Protocols
The following methodologies are designed as self-validating systems to ensure the stereochemical integrity of ethyl (2R)-2-amino-3-cyclohexylpropanoate.
Protocol A: Safe Free-Basing of Ethyl (2R)-2-amino-3-cyclohexylpropanoate HCl Causality Check: This protocol utilizes NMM to prevent over-basification and maintains a 0 °C environment to kinetically suppress α-proton abstraction.
-
Preparation : Suspend 1.0 equivalent of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride in anhydrous Dichloromethane (DCM) (approx. 10 mL/g) in a thoroughly dried round-bottom flask.
-
Cooling : Submerge the flask in an ice-water bath and allow the suspension to equilibrate to 0 °C for 10 minutes.
-
Neutralization : Add exactly 1.05 equivalents of N-Methylmorpholine (NMM) dropwise over 5 minutes under continuous magnetic stirring. Do not use TEA.
-
Verification : Stir for an additional 10 minutes at 0 °C. Briefly spot the organic layer on wet pH paper to ensure the apparent pH is between 7.5 and 8.0.
-
Immediate Use : Proceed immediately to the coupling step. Do not store the free amine in solution, as prolonged exposure to basic conditions induces slow racemization.
Protocol B: Racemization-Free Peptide Coupling using Oxyma/DIC Causality Check: Oxyma intercepts the reactive O-acylisourea faster than it can cyclize into an oxazolone. Pre-activation ensures the active ester is fully formed before introducing the sensitive D-Cha-OEt amine.
-
Pre-Activation : In a separate dry flask, dissolve 1.0 equivalent of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.0 equivalent of OxymaPure in a minimal volume of anhydrous DMF[8].
-
Cooling : Cool the mixture to 0 °C using an ice bath[5].
-
Carbodiimide Addition : Add 1.0 equivalent of Diisopropylcarbodiimide (DIC) to the mixture. Stir at 0 °C for 10 minutes to generate the Oxyma active ester.
-
Coupling : Transfer the freshly neutralized ethyl (2R)-2-amino-3-cyclohexylpropanoate solution (from Protocol A) into the active ester solution dropwise.
-
Reaction Progression : Allow the reaction to proceed at 0 °C for 1 hour, then gradually warm to room temperature. Monitor completion via HPLC or TLC (typically 2-4 hours).
-
Quenching : Wash the organic layer with 5% aqueous citric acid to neutralize and remove any residual base, thereby locking the stereochemistry of the newly formed peptide.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I store the free-based ethyl (2R)-2-amino-3-cyclohexylpropanoate for future use? A1: No. The free amine form is significantly more susceptible to auto-condensation (diketopiperazine formation) and base-catalyzed racemization than the hydrochloride salt[1]. Always store the molecule as the HCl salt under dry, cool conditions, and only free-base the exact amount needed immediately prior to your reaction.
Q2: Why is OxymaPure recommended over HOBt for this specific coupling? A2: While both are effective racemization suppressants, HOBt is classified as an explosive hazard in its dry form[6]. OxymaPure provides equal or superior racemization suppression (comparable to HOAt) without the explosive risks, making it the modern gold standard for preserving chiral integrity in sensitive esterified amino acids[3].
Q3: Does the choice of solvent impact the racemization rate? A3: Yes. Polar aprotic solvents like DMF stabilize the planar enolate intermediate more than non-polar solvents like DCM. If solubility permits, performing the neutralization and coupling in DCM or a DCM/DMF mixture will result in lower racemization rates than using pure DMF. Furthermore, ensuring the solvent is strictly anhydrous prevents competitive ester hydrolysis[7].
References
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Base catalyzed racemization of amino acid derivatives. Available at:[Link]
-
PeptideChemistry.org. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at: [Link]
-
ProQuest. Racemization and Hydrolysis of Acylated Amino Acid Esters. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knowledge Center Archive - Bachem [bachem.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. Racemization and Hydrolysis of Acylated Amino Acid Esters - ProQuest [proquest.com]
- 8. peptide.com [peptide.com]
storage conditions to prevent degradation of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride
Technical Support Center
Guide: Storage, Handling, and Stability of Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride
Document ID: TSS-EACHC-2026-03-20
Welcome to the technical support guide for Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride (CAS No. 2225126-65-6).[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides a comprehensive overview of optimal storage conditions, potential degradation pathways, troubleshooting advice, and analytical protocols to maintain the compound's purity.
Section 1: Optimal Storage and Handling
Proper storage is the first and most critical step in preventing degradation. As an amino acid ester hydrochloride, the compound is susceptible to environmental factors, primarily moisture.
Frequently Asked Questions: Storage
Question: What are the ideal storage conditions for long-term stability?
Answer: The primary goal is to maintain a cool, dry, and inert environment. Storing the compound under the recommended conditions from the moment of receipt is crucial for preserving its chemical integrity. Safety Data Sheets consistently recommend keeping such materials in a dry, cool, and well-ventilated place with the container tightly closed.[3][4]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2–8°C (Refrigerated) | Lower temperatures slow down the kinetics of potential degradation reactions. While some similar compounds may be stored at cool room temperature, refrigeration provides a more robust safeguard against thermal degradation.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the air.[6][7] Backfilling the container with a dry, inert gas displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. This is especially critical after the container has been opened for the first time.[8] |
| Humidity | As low as possible (e.g., in a desiccator) | Moisture is the primary catalyst for the hydrolysis of the ester group. Storing the vial or bottle inside a desiccator containing a drying agent (e.g., silica gel) provides an essential secondary barrier against ambient humidity. |
| Light | Protect from Light (Amber Vial) | While ester hydrolysis is the main concern, photolytic degradation can occur in complex organic molecules. Using an amber or opaque container minimizes this risk. |
| Container | Original, Tightly-Sealed Vial | Always store the compound in its original, validated container. Ensure the cap is securely tightened after each use to prevent moisture ingress.[9] |
Question: I've just received a shipment. What should I do first?
Answer: Upon receipt, immediately inspect the container seal for any damage. If the seal is intact, transfer the unopened container to the recommended storage condition (2–8°C). Do not open the container until it has fully equilibrated to the ambient temperature of the laboratory. This prevents atmospheric moisture from condensing on the cold powder, which would compromise the compound.
Section 2: Understanding Compound Degradation
To prevent degradation, it is essential to understand the chemical mechanisms by which it occurs. For an amino acid ester hydrochloride, the most probable degradation pathway is hydrolysis.
The Primary Degradation Pathway: Ester Hydrolysis
The ester functional group in ethyl (2R)-2-amino-3-cyclohexylpropanoate is susceptible to cleavage by water, a reaction known as hydrolysis.[10] This reaction is catalyzed by the presence of acid or base. Although the hydrochloride salt provides a generally stable acidic environment, the introduction of water can initiate this degradation process.
The reaction proceeds as follows:
-
Reactants: Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride + Water (H₂O)
-
Products: (2R)-2-amino-3-cyclohexylpropanoic acid hydrochloride + Ethanol
This conversion results in a loss of the desired compound and the emergence of an impurity, which can interfere with subsequent experiments or syntheses.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of the compound.
Question: The powder in my vial appears clumpy and is no longer free-flowing. What happened and is it still usable?
Answer: Clumping is a definitive sign of moisture absorption. Due to the hygroscopic nature of amino acid salts, even brief exposure to humid air can cause particles to agglomerate.[11][12]
-
Causality: The vial was likely opened before it reached room temperature, causing condensation, or it was handled in a high-humidity environment.
-
Actionable Advice: For mildly affected material, you can attempt to dry it in a vacuum desiccator for several hours. However, you must re-qualify the material's purity using an analytical method like HPLC (see Protocol 2) before use. If significant clumping has occurred, it is safer to discard the material, as localized high concentrations of water may have already initiated hydrolysis.
Question: My HPLC analysis shows a new, more polar peak that grows over time. What could it be?
Answer: This is a classic indicator of degradation. The appearance of a new, earlier-eluting (more polar) peak in a reverse-phase HPLC system is consistent with the hydrolysis of the ethyl ester to its corresponding carboxylic acid.[13] The carboxylic acid is significantly more polar than the parent ester, resulting in a shorter retention time.
-
Causality: The compound has been exposed to moisture during storage or sample preparation.
-
Actionable Advice:
-
Confirm Identity: Use LC-MS to determine the mass of the impurity. The hydrolyzed product will have a molecular weight corresponding to the loss of the ethyl group (C₂H₅) and the addition of a hydrogen, a difference of -28 Da.
-
Quantify: Use the stability-indicating HPLC method (Protocol 2) to determine the percentage of the impurity.
-
Review Protocols: Immediately audit your storage and handling procedures to identify the source of moisture contamination. Discard the compromised lot and use a fresh, qualified vial for your experiments.
-
Section 4: Experimental Protocols
These protocols provide a framework for proper handling and for assessing the stability of your material.
Protocol 1: Aseptic and Anhydrous Handling Technique
This protocol is a self-validating system designed to prevent moisture contamination during aliquoting.
-
Preparation: Move the sealed container of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride from the refrigerator (2-8°C) to a laboratory desiccator at room temperature.
-
Equilibration: Allow the container to sit in the desiccator for at least 60 minutes. This step is critical to ensure the compound warms to ambient temperature without exposure to atmospheric moisture, preventing condensation.
-
Inert Environment Transfer: If available, transfer the container, a clean spatula, and your aliquot vials into a nitrogen- or argon-purged glovebox. This provides the ideal environment for handling hygroscopic materials.
-
Aliquoting (No Glovebox): If a glovebox is not available, perform this step quickly in a low-humidity room.
-
Open the main container.
-
Using a clean, dry spatula, promptly weigh and transfer the desired amount of powder into a pre-weighed, dry aliquot vial.
-
Minimize the time the main container is open.
-
-
Sealing and Storage:
-
Immediately and tightly seal both the main container and the new aliquot vial.
-
Purge the main container with inert gas before sealing if possible.
-
Return the main container to the refrigerator (2-8°C). Store the new aliquot vial under the same conditions.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to separate the parent compound from its primary hydrolytic degradant. Developing and validating a stability-indicating method is a regulatory requirement in pharmaceutical development.[13][14]
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
System Validation:
-
Specificity: The method should show baseline separation between the parent peak and the degradation product. The degradation product (carboxylic acid) is expected to elute earlier than the parent ester.
-
Linearity: Demonstrate a linear relationship (R² > 0.999) between peak area and concentration over a relevant range.
-
Accuracy & Precision: Assess by analyzing samples at different concentrations to ensure the results are accurate and repeatable.
References
- Vertex AI Search, based on general chemical storage principles, e.g.
- Procter & Gamble (2025). SAFETY DATA SHEET.
- Cai, C., & Zhang, Y. (2021). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
- Tokyo Chemical Industry (2024). SAFETY DATA SHEET.
- Fisher Scientific (2010). SAFETY DATA SHEET.
- Luo, B., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics.
- Peng, C., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Science of The Total Environment.
- Fisher Scientific (2023). SAFETY DATA SHEET.
- Kasar, P. (2025). Stability-Indicating RP-HPLC Method Development. International Journal of Pharmaceutical Sciences.
- Request PDF (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. ResearchGate.
- Sapphire Bioscience (n.d.). Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride.
- NextSDS (n.d.). ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride.
- Al-Nimry, S., et al. (2024). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Pharmaceutical Sciences.
- Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. nextsds.com [nextsds.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
comparing reactivity of different amino acid esters in peptide coupling
The formation of an amide bond is the cornerstone of peptide synthesis. However, directly coupling a carboxylic acid to an amine is kinetically unfavorable. To overcome this, chemists utilize coupling reagents to generate highly reactive intermediates. The selection of the active ester intermediate—whether generated in situ via additives like OxymaPure and HOAt, or utilized as pre-formed entities like Pfp and NHS esters—dictates the delicate balance between acylation rate, hydrolytic stability, and the suppression of epimerization.
This guide provides an objective, data-driven comparison of the reactivity profiles of leading amino acid active esters, designed to help drug development professionals and synthetic chemists optimize their peptide coupling workflows.
Mechanistic Causality: The "Why" Behind Active Esters
A pervasive misconception in peptide chemistry is that adding a nucleophilic additive (such as HOBt or OxymaPure) to a carbodiimide-mediated reaction creates an active ester that is more reactive than the initial O-acylisourea intermediate. The opposite is true.
When a carbodiimide (e.g., DIC or EDC) activates a protected amino acid, it forms an O-acylisourea. This intermediate is violently reactive[1]. However, its extreme reactivity is a liability; if the incoming amine is sterically hindered, the O-acylisourea will rapidly undergo intramolecular cyclization to form an oxazolone, or rearrange into an inactive N-acylurea[1]. The oxazolone intermediate is the primary culprit behind epimerization, as its α -proton is highly acidic and easily abstracted by base[2].
The true role of the active ester additive is interception. Additives act as rapid nucleophiles that attack the O-acylisourea before oxazolone formation can occur. The resulting active ester (e.g., an OBt or Oxyma ester) is a "Goldilocks" intermediate: it is significantly more stable than O-acylisourea (preventing racemization) but retains a sufficiently low pKa leaving group to ensure rapid aminolysis with the target peptide chain.
Mechanistic workflow of carbodiimide-mediated peptide coupling via active ester intermediates.
Comparative Analysis of Active Ester Classes
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
OxymaPure has rapidly become the modern gold standard for solid-phase peptide synthesis (SPPS). The presence of the electron-withdrawing cyano group significantly increases the acidity of the oxime (pKa ~4.6), making the resulting Oxyma ester an exceptional leaving group[3]. Experimental evidence demonstrates that OxymaPure consistently outperforms HOBt in coupling efficiency and matches the highly potent HOAt in epimerization suppression[3][4]. Crucially, unlike benzotriazoles, OxymaPure is non-explosive[4][5].
Benzotriazoles: HOAt and HOBt
For decades, 1-hydroxybenzotriazole (HOBt) was the default additive. Its analog, 1-hydroxy-7-azabenzotriazole (HOAt), offers superior reactivity due to a neighboring group effect: the nitrogen at the 7-position participates in hydrogen bonding with the incoming amine, accelerating the coupling rate and heavily suppressing epimerization[2][6]. However, both HOBt and HOAt exhibit autocatalytic decomposition and are classified as Class 1 explosives, severely limiting their utility in large-scale manufacturing[4][5].
Pentafluorophenyl (Pfp) Esters
Unlike Oxyma or HOBt which are typically generated in situ, Pfp esters are often synthesized as pre-formed building blocks. The five electron-withdrawing fluorine atoms create a highly reactive electrophilic center[7]. Pfp esters exhibit extraordinary hydrolytic stability, remaining intact for over 300 hours in aqueous media while preserving >99% stereochemical integrity[7][8]. They are ideal for automated SPPS where prolonged reagent stability is required[9].
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the workhorses of aqueous bioconjugation due to their excellent water solubility. However, in the context of peptide chain elongation, they react slower than Pfp esters[8][10]. Furthermore, when generated in situ with carbodiimides, the hydroxamic acid structure of NHS is susceptible to the Lossen rearrangement, which can introduce unwanted β -alanine impurities into the peptide backbone[9].
Quantitative Performance Data
The following table synthesizes experimental reactivity, stability, and safety metrics across the major active ester classes to guide reagent selection.
| Active Ester / Additive | Leaving Group Type | Relative Acylation Rate | Epimerization Suppression | Hydrolytic / Bench Stability | Safety Profile |
| OxymaPure | Cyano-oxime | Very Fast | Excellent | Moderate (in situ) | Non-explosive[4] |
| HOAt | Azabenzotriazole | Very Fast | Excellent | Moderate (in situ) | Class 1 Explosive[5] |
| HOBt | Benzotriazole | Fast | Good | Moderate (in situ) | Class 1 Explosive[4] |
| Pfp Esters | Fluorophenol | Fast | Excellent | Very High (>300h)[8] | Safe[11] |
| NHS Esters | Succinimide | Moderate | Good | High | Safe[10] |
Self-Validating Experimental Protocol: Kinetic Coupling & Epimerization Assay
To objectively compare the performance of different active esters, a self-validating assay must utilize a sterically demanding coupling that amplifies the risk of oxazolone formation. The coupling of Fmoc-Ser(Trt)-OH to a secondary amine (e.g., H-Pro-Rink Amide resin ) is a notoriously difficult sequence that readily exposes poor epimerization control[2].
Objective: Quantify the D-epimer formation and overall coupling yield using DIC and various additives (OxymaPure, HOBt, HOAt).
Step-by-Step Methodology
-
Resin Preparation: Swell 0.1 mmol of Fmoc-Pro-Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 20 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF.
-
Pre-Activation (The Critical Window): In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-Ser(Trt)-OH and 0.3 mmol (3 eq) of the chosen additive (OxymaPure, HOBt, or HOAt) in 1 mL of DMF. Add 0.3 mmol (3 eq) of DIC. Causality Check: Pre-activation must be strictly limited to 3 minutes . Prolonged pre-activation before introducing the amine allows the active ester time to slowly degrade into an oxazolone, artificially inflating epimerization rates.
-
Aminolysis: Transfer the pre-activated active ester solution to the resin. Agitate the suspension at 25°C for exactly 30 minutes. Causality Check: Do not add a tertiary base (like DIPEA) unless testing onium salts (e.g., HATU). Carbodiimide/additive couplings are most epimerization-resistant in neutral conditions; excess base abstracts the α -proton of any transient oxazolone[2].
-
Cleavage: Wash the resin with DMF (5x) and DCM (5x). Cleave the dipeptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.
-
Precipitation & Analysis: Filter the cleavage solution and precipitate the peptide in cold diethyl ether. Centrifuge, decant, and lyophilize the pellet. Analyze the crude mixture via Reverse-Phase HPLC (RP-HPLC). The L-L (desired) and D-L (epimerized) diastereomers will resolve into distinct peaks. Integrate the Area Under the Curve (AUC) to calculate the precise epimerization percentage.
References
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives ACS Omega[Link]
-
Pentafluorophenyl esters Grokipedia[Link]
-
Epimerisation in Peptide Synthesis MDPI[Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis Digital CSIC[Link]
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Platforms in Postpolymerization Modification with Primary and Aromatic Amines Macromolecules - ACS Publications[Link]
-
Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester The Journal of Organic Chemistry - ACS Publications[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. EP3037430A1 - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 7. Pentafluorophenyl esters â Grokipedia [grokipedia.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. One moment, please... [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
A Senior Application Scientist's Guide to the Biological Efficacy of Cyclohexyl-Containing Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of rational drug design. These unique building blocks offer a palette of steric and electronic properties that can overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among the most versatile of these are amino acids bearing a cyclohexyl moiety. This guide provides an in-depth comparative analysis of their biological efficacy, grounded in experimental data, to illuminate why this seemingly simple, saturated ring is a powerful tool in developing next-generation therapeutics.
The cyclohexyl group is often employed as a bioisostere for the phenyl ring of phenylalanine or the bulky tert-butyl group.[1] Unlike the flat, aromatic phenyl ring, the three-dimensional, sp³-hybridized cyclohexyl ring can offer more extensive contact points within a protein's binding pocket.[1] This substitution enhances lipophilicity and, critically, introduces significant resistance to enzymatic degradation, a primary hurdle in peptide drug development.[2] This guide will explore the functional consequences of these structural advantages across a range of therapeutic applications.
Part 1: Enhancing Peptide and Protein Stability
A fundamental challenge in peptide therapeutics is their rapid clearance by proteases. The substitution of proteolytically sensitive residues with cyclohexyl-containing analogs is a field-proven strategy to enhance stability without sacrificing, and in some cases even improving, biological activity.
Cyclohexylalanine (Cha) vs. Phenylalanine (Phe): A Paradigm of Proteolytic Resistance
The most common application in this area is the replacement of Phenylalanine (Phe) with 3-Cyclohexyl-L-alanine (Cha). The bulky, non-aromatic cyclohexyl group sterically hinders the approach of proteases that recognize and cleave at Phe residues.[2]
Causality Behind the Stability: The enhanced stability is not merely due to steric hindrance. The substitution of Cha for Phe can induce a more ordered secondary structure. Studies on β-hairpin peptides derived from the β-amyloid peptide (Aβ) have shown that Cha enhances the propensity for β-sheet formation.[2] This conformational ordering presents a less favorable substrate for proteases, contributing to the peptide's overall stability.[2] This effect was observed in apelin analogues, where the substitution maintained high binding affinity for the apelin receptor (APJ) while increasing stability.[2] Further evidence comes from work on the tumor suppressor protein p53, where substituting a single Phe residue (Phe341) with Cha in the hydrophobic core of the tetramerization domain dramatically enhanced the structure's stability, increasing its melting temperature to 100°C.[3]
| Peptide/Protein System | Substitution | Key Finding(s) | Impact on Biological Activity |
| Apelin Analogues | Phe → Cha | Increased resistance to proteolytic degradation.[2] | Maintained high binding affinity for the apelin receptor (APJ).[2] |
| β-Amyloid (Aβ) derived peptides | Phe → Cha | Enhanced propensity for β-sheet formation, leading to a more ordered conformation.[2] | Conformational ordering contributes to stability.[2] |
| p53 Tetramerization Domain | Phe341 → Cha | Enhanced stability of the tetrameric structure; T(m) increased to 100°C.[3] | Improved occupancy of the hydrophobic core.[3] |
This protocol is essential for validating the conformational changes hypothesized to contribute to stability, as seen in the Aβ peptide studies.[2]
-
Sample Preparation: Dissolve lyophilized peptides (both the native Phe-containing and the Cha-substituted analogue) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 nm to 260 nm. The path length of the quartz cuvette should be 1 mm.
-
Parameter Configuration:
-
Bandwidth: 1.0 nm
-
Scan speed: 50 nm/min
-
Data pitch: 0.5 nm
-
Accumulations: 3-5 scans for a good signal-to-noise ratio.
-
-
Data Acquisition: Record the CD spectrum of the buffer alone as a baseline. Then, record the spectrum of each peptide sample.
-
Data Processing: Subtract the baseline spectrum from each peptide spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.
-
Interpretation: A minimum near 210 nm is characteristic of β-sheet structures (as seen with Cha-peptides), while a minimum closer to 200 nm indicates a more disordered or random coil conformation (often seen with the corresponding Phe-peptides).[2]
Part 2: Modulating Receptor and Enzyme Activity
The unique structural properties of cyclohexyl-containing amino acids make them potent modulators of protein-ligand interactions, leading to the development of highly specific agonists, antagonists, and enzyme inhibitors.
A. Opioid Receptor Antagonism
The development of selective opioid receptor ligands is crucial for pain management and addiction research. Incorporating modified cyclohexyl amino acids has yielded compounds with exceptional potency and selectivity.
Structure-Activity Relationship (SAR) Insights: In a series of analogues of the opioid peptide TIPP, the double substitution with 2',6'-dimethyltyrosine (Dmt) and β-methyl-cyclohexylalanine (β-MeCha) led to peptides with subnanomolar δ-opioid antagonist activity.[4] The stereochemistry of the β-MeCha residue was critical; the (2S,3S) configuration produced a highly selective δ antagonist, while the (2S,3R) epimer resulted in a mixed partial μ agonist/δ antagonist.[4] This demonstrates how subtle changes to the cyclohexyl scaffold can fine-tune the pharmacological profile.
Caption: Workflow for developing novel opioid receptor modulators.
| Compound | δ Binding (Ki, nM) | μ Binding (Ki, nM) | Selectivity (μ/δ) | δ Functional Assay (Ke, nM) | Activity Profile |
| H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH | 0.48 ± 0.05 | 1347 ± 156 | ~2800 | 0.241 ± 0.05 | Selective δ Antagonist[4] |
| H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH | 2.5 ± 0.3 | 2.5 ± 0.2 | 1 | - | Mixed μ Partial Agonist / δ Antagonist[4] |
B. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV inhibitors are a class of oral hypoglycemic agents for treating type 2 diabetes. Research has identified 4-amino cyclohexylglycine analogues as highly potent inhibitors of this enzyme.[5]
Mechanism of Action: These analogues are designed to mimic the dipeptide substrate of DPP-IV, fitting snugly into the active site and blocking its enzymatic activity. The cyclohexyl group helps to position the key interacting moieties (like the amino group) for optimal binding.
A study by Parmee et al. demonstrated the power of this scaffold. A bis-sulfonamide derivative was found to be an extremely potent inhibitor with an IC50 of 2.6 nM and excellent selectivity.[5] Another analogue, a 2,4-difluorobenzenesulfonamide, combined an acceptable in vitro profile with good pharmacokinetic properties and oral efficacy in a mouse model, highlighting the druggability of this chemical class.[5]
Part 3: Anticancer and Antiproliferative Applications
The versatility of the cyclohexyl moiety is further demonstrated by its incorporation into compounds with potent anticancer and antiproliferative effects, acting through diverse mechanisms.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of HPLC and NMR data for purity assessment
The imperative for absolute accuracy in pharmaceutical research demands analytical strategies that transcend the limitations of any single instrumentation. As a Senior Application Scientist, I frequently encounter the blind spots inherent in relying solely on High-Performance Liquid Chromatography (HPLC) for Active Pharmaceutical Ingredient (API) purity assessment. While HPLC is the industry workhorse for trace impurity detection, its reliance on relative response factors and the presence of chromophores introduces structural bias.
To establish a truly self-validating analytical system, researchers must employ an orthogonal approach: cross-validating separation-based HPLC data with the primary, direct molar measurement capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy [1]. This guide deconstructs the causality behind these methodologies, providing a framework for integrating them into a robust, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned workflow.
Mechanistic Causality: The "Why" Behind Cross-Validation
The necessity of cross-validation lies in the fundamental physics governing each technique:
-
HPLC-UV (Separation & Relative Absorbance): HPLC separates complex mixtures based on differential partitioning between a mobile and stationary phase. However, its UV-Vis detector quantifies components based on their molar absorptivity (response factor). If an impurity lacks a chromophore (e.g., residual aliphatic solvents, inorganic salts, or water) or has a significantly different response factor than the API, area-normalization will mathematically misrepresent the true purity [2].
-
¹H-qNMR (Direct Molar Proportionality): qNMR operates on the quantum mechanical principle that the integrated area of an NMR resonance is strictly proportional to the number of nuclei generating that signal in the detection coil. By comparing the integral of the API to a highly pure, certified internal standard (IS), qNMR provides an absolute mass fraction purity. It is entirely independent of UV absorbance and requires no analyte-specific reference standards [3].
When HPLC yields a purity of 99.8% but qNMR reports 98.2%, this is not an experimental error—it is a diagnostic indicator. This discrepancy causally points to the presence of UV-transparent impurities or a gross mismatch in response factors, forcing the scientist to investigate further rather than releasing a sub-standard API [4].
Orthogonal Cross-Validation Workflow
The following diagram illustrates the logical relationship and decision matrix when cross-referencing these two modalities.
Workflow for orthogonal cross-validation of API purity using HPLC and qNMR.
Self-Validating Experimental Protocols
To ensure data integrity, the experimental design must include internal checks that validate the system's performance before data is accepted.
Protocol 1: HPLC-UV Purity Assessment (Area Normalization)
Rationale: To separate the main API from structurally similar impurities and quantify based on UV absorbance.
-
System Suitability (The Self-Validation Step): Inject a resolution mixture containing the API and its closest eluting known impurity. The system is only deemed valid if the chromatographic resolution ( Rs ) is > 1.5 and the tailing factor is < 1.5. This ensures the column and mobile phase are capable of baseline separation.
-
Sample Preparation: Accurately weigh 10.0 mg of the API and dissolve it in 10.0 mL of the mobile phase. Prepare independent triplicates to assess precision.
-
Acquisition: Execute a gradient elution (e.g., Water/Acetonitrile with 0.1% Trifluoroacetic acid) across a broad wavelength range using a Diode Array Detector (DAD). The gradient ensures that both highly polar and highly non-polar impurities are eluted from the column.
-
Data Processing: Extract the chromatogram at the API's λmax . Integrate all peaks with a Signal-to-Noise (S/N) ratio > 10. Calculate purity as (AreaAPI/AreaTotal)×100 .
Protocol 2: ¹H-qNMR Absolute Purity Determination
Rationale: To determine absolute mass fraction purity independent of chromatographic separation and UV response.
-
Internal Standard (IS) Selection & Blank Check (The Self-Validation Step): Select a Certified Reference Material (CRM) internal standard (e.g., Maleic acid) that possesses a singlet resonance distinct from the API signals. Critical check: Run a blank spectrum of the deuterated solvent plus the IS to ensure no trace impurities overlap with the intended API integration region.
-
Gravimetric Preparation: Using a calibrated microbalance ( d=0.001 mg), accurately co-weigh approximately 10 mg of the API and 5 mg of the IS into the same anti-static vial. Dissolve completely in 0.7 mL of DMSO- d6 and transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Acquire the ¹H-NMR spectrum using a 90° excitation pulse. Causality of Relaxation: You must set the relaxation delay ( D1 ) to at least 5×T1 (the longest longitudinal relaxation time of the quantified protons, typically >30 seconds). This guarantees >99% magnetization recovery between pulses, preventing signal saturation and ensuring accurate integration [5].
-
Integration & Calculation: Integrate the target API multiplet ( IAPI ) and the IS singlet ( IIS ). Calculate absolute purity using the fundamental qNMR equation:
PAPI=IISIAPI×NAPINIS×MISMAPI×WAPIWIS×PIS(Where N = number of protons, M = molar mass, W = weight, and P = purity).
Comparative Quantitative Data
The choice between these techniques—or rather, the understanding of how they complement each other—is dictated by their respective performance metrics. The following table synthesizes data comparing the analytical capabilities of both modalities [1][2][4].
| Performance Metric | HPLC-UV (Area Normalization) | ¹H-qNMR (Internal Standard) |
| Primary Principle | Chromatographic Separation & UV Absorbance | Nuclear Spin Proportionality |
| Reference Standard | Requires identical, characterized API standard | Requires any distinct CRM Internal Standard |
| Accuracy | High (Assumes identical response factors) | Absolute (Independent of UV response) |
| Precision (RSD) | Excellent (< 0.15%) | Very Good (0.1% - 0.5%) |
| Limit of Detection (LOD) | ~0.01% (Highly sensitive for trace impurities) | ~0.05% (Requires higher sample concentration) |
| Analysis Time | 15 - 60 minutes per run | < 15 minutes per run |
| Inherent Blind Spots | UV-transparent impurities, inorganic salts | Overlapping signals, trace impurities < 0.1% |
Conclusion
Relying on a single analytical dimension in pharmaceutical development invites critical risk. HPLC provides the sensitivity required to track trace degradation products, but it is fundamentally blind to compounds lacking a chromophore. Conversely, qNMR provides an absolute, universally proportional measurement of purity, but lacks the sensitivity to resolve parts-per-million trace impurities. By systematically cross-validating HPLC data with qNMR, scientists create a comprehensive, self-validating deformulation profile that guarantees the safety, efficacy, and regulatory compliance of pharmaceutical products.
References
-
Podgorskii, V. V., et al. "Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals." Khimiko-Farmatsevticheskii Zhurnal, Vol. 45, No. 3, March 2011. Available at: [Link]
-
Guo, Xun, et al. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." American Chemical Society (ACS), October 2014. Available at: [Link]
-
National Institutes of Health (NIH) - PMC . "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." August 2025. Available at: [Link]
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." December 2025. Available at: [Link]
Strategic Incorporation of (2R)-2-amino-3-cyclohexylpropanoic acid (D-Cha) in Peptide Therapeutics: A Comparative Performance Guide
Executive Summary & Mechanistic Rationale
Peptide therapeutics frequently suffer from rapid renal clearance, poor membrane permeability, and susceptibility to proteolytic degradation[1]. The strategic incorporation of Unnatural Amino Acids (UAAs) like (2R)-2-amino-3-cyclohexylpropanoic acid—commonly referred to as D-Cyclohexylalanine (D-Cha)—addresses these critical bottlenecks. By introducing non-proteinogenic stereochemistry coupled with unique steric bulk, D-Cha serves as a powerful building block for optimizing peptide-based drugs[2].
As a Senior Application Scientist, I evaluate UAAs not just by their structural novelty, but by their functional superiority in specific microenvironments. Here is the mechanistic rationale for selecting D-Cha over traditional hydrophobic residues:
-
D-Cha vs. D-Phenylalanine (D-Phe): While both provide substantial hydrophobic bulk, D-Phe features a planar, rigid aromatic ring. In contrast, D-Cha possesses a puckered aliphatic chair conformation. This allows D-Cha to occupy a larger 3D volume, filling deep, hydrophobic binding pockets (such as the S2/S3 pockets in proteases) more comprehensively. It maximizes van der Waals interactions without incurring the energetic penalty of π−π repulsion in purely aliphatic pockets[3].
-
D-Cha vs. D-Leucine (D-Leu) / D-Valine (D-Val): The cyclohexyl ring of D-Cha offers a significantly greater surface area than the branched aliphatic chains of D-Leu or D-Val, driving stronger hydrophobic collapse and enhanced receptor affinity[4].
-
D-Cha vs. L-Cha: The D-stereocenter inverts the local peptide backbone geometry. This renders the adjacent peptide bonds unrecognizable to endogenous L-proteases, drastically extending the plasma half-life of the therapeutic[2].
Fig 1: Mechanistic pathways of D-Cha enhancing peptide stability and binding affinity.
Comparative Performance Analysis
Antimicrobial Peptides (AMPs): The Novltex Case Study
In the development of Novltex—a novel class of antibiotics targeting multidrug-resistant (MDR) bacterial pathogens—researchers systematically probed amino-acid configurations to optimize lipid II-binding. Replacing D-Leu with D-Cha (yielding Analogue 12) resulted in a profound enhancement in antibacterial activity against WHO-priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The D-Cha substitution improved the Minimum Inhibitory Concentration (MIC) from an ineffective >32 μg/mL to a highly potent 0.12–0.5 μg/mL. The enhanced lipophilicity of the cyclohexyl ring facilitates superior membrane insertion compared to the smaller isobutyl group of leucine.
Viral Protease Inhibitors: Zika Virus NS2B-NS3
Designing macrocyclic inhibitors for the Zika virus (ZIKV) protease requires precise linker motifs to occupy the hydrophobic S2/S3 pockets. When researchers compared inhibitors containing D-Valine, D-Leucine, and D-Cha, the D-Cha derivative exhibited the highest inhibitory efficacy ( Ki = 2.33 nM)[4]. Crystallographic data confirmed that the bulkier cyclohexyl side chain of D-Cha establishes significantly more van der Waals contacts within the target pocket than D-Val or D-Leu, directly causing the observed sub-nanomolar affinity[4].
Thrombin Inhibitors: Overcoming the Aromatic Limitation
During the computer-assisted multiparameter design (CADDIS) of thrombin inhibitors, optimizing the residue that fits into the large hydrophobic pocket was critical. While D-Phe is a standard choice for such pockets, substituting D-Phe with D-Cha resulted in a remarkable 19-fold increase in binding affinity[3]. The aliphatic nature of D-Cha perfectly complements the hydrophobic lining of the thrombin pocket, whereas the rigid, flat aromatic ring of D-Phe leaves unoccupied spatial voids[3].
Urokinase Receptor (uPAR) Antagonists
In combinatorial chemistry efforts to mature the affinity of uPAR antagonists, D-Cha was heavily selected over 24 other natural and unnatural amino acids. The resulting 9-mer linear peptide containing D-Cha achieved a Kd of ~0.4 nM, with an off-rate comparable to the natural protein ligand, proving D-Cha's utility in stabilizing protein-protein interaction (PPI) inhibitors[5].
Quantitative Data Summary
The following table synthesizes the comparative performance of D-Cha against alternative residues across various therapeutic applications:
| Application / Target | Base Residue | D-Cha Performance | Base Performance | Fold Improvement |
| Antimicrobial (MRSA) | D-Leu | MIC = 0.12–0.5 μg/mL | MIC > 32 μg/mL | >64-fold |
| Zika Protease (NS2B-NS3) | D-Val / D-Leu | Ki = 2.33 nM | Ki > 10 nM | ~4.3-fold |
| Thrombin Inhibitor | D-Phe | High Affinity (Optimal) | Moderate Affinity | 19-fold |
| uPAR Antagonist | Various | Kd ≈ 0.4 nM | N/A (Library Baseline) | Sub-nanomolar |
Validated Experimental Methodologies
Successful UAA incorporation requires optimized chemistry. The steric bulk of the cyclohexyl ring can severely hinder coupling efficiency, necessitating specialized synthesis protocols. Furthermore, claims of proteolytic stability must be rigorously validated.
Fig 2: Optimized microwave-assisted SPPS workflow for D-Cha incorporation.
Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of D-Cha Peptides
Causality & Rationale: Standard room-temperature coupling often fails for bulky UAAs like D-Cha, leading to truncated deletion sequences. Microwave irradiation provides the necessary activation energy to overcome the steric hindrance of the cyclohexyl ring. Furthermore, using DIC/Oxyma as the coupling system prevents the racemization often seen with uronium salts (e.g., HATU) during extended coupling times.
Step-by-Step Procedure:
-
Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes under microwave irradiation (75°C), followed by a second treatment for 10 minutes at room temperature. Wash thoroughly with DMF (5x).
-
Amino Acid Activation: Dissolve 4 equivalents of Fmoc-D-Cha-OH and 4 equivalents of Oxyma Pure in DMF. Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 2 minutes.
-
Coupling: Add the activated D-Cha solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes.
-
Capping: Treat with acetic anhydride/DIPEA in DMF to cap unreacted amines, ensuring any deletion sequences do not complicate downstream purification.
-
Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize[2].
Protocol 2: Self-Validating Proteolytic Serum Stability Assay
Causality & Rationale: To definitively prove that D-Cha confers protease resistance, the assay must be a self-validating system. Relying solely on the disappearance of the parent peak is analytically flawed due to potential peptide precipitation or non-specific binding to serum proteins. By incorporating a stable isotope-labeled internal standard (IS) and monitoring the appearance of specific cleavage fragments, we establish a definitive causal link between the D-Cha substitution and true enzymatic stability.
Step-by-Step Procedure:
-
Preparation: Prepare a 1 mM stock solution of the D-Cha peptide and a control L-Cha peptide in DMSO.
-
Incubation: Dilute the peptides to 10 μM in 25% human serum (in PBS, pH 7.4) pre-warmed to 37°C.
-
Sampling: At time points t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 μL aliquot.
-
Quenching & Self-Validation: Immediately quench the reaction by adding 50 μL of ice-cold acetonitrile containing 1 μM of a stable isotope-labeled internal standard (IS). Validation Check: The IS ensures that any variations in extraction efficiency or LC-MS ionization are mathematically normalized, preventing false stability readings.
-
Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet serum proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS. Plot the normalized peak area (Peptide/IS) versus time to calculate the precise half-life ( t1/2 ).
Sources
A Comprehensive Guide to the Proper Disposal of Ethyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Hazard Profile and Initial Assessment
Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride is an amino acid ester hydrochloride. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found, data from chemical databases and structurally similar compounds indicate a number of potential hazards that must be considered for its safe disposal.
Known Hazard Classifications:
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Code |
| Skin Irritation | Causes skin irritation.[1][2] | GHS07 | Warning | H315 |
| Eye Irritation | Causes serious eye irritation.[1][2] | GHS07 | Warning | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation or drowsiness and dizziness.[1][2] | GHS07 | Warning | H336 |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | GHS07 | Warning | H302 + H312 + H332 |
Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) at all times, including during disposal procedures.
Pre-Disposal Checklist: Ensuring a Safe and Compliant Process
Before initiating any disposal protocol, a thorough assessment is crucial. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all resulting waste.
Essential Pre-Disposal Steps:
-
Consult the Safety Data Sheet (SDS): If an SDS is available from the manufacturer, it is the most authoritative source for disposal information. Section 13 of the SDS will provide specific disposal considerations.
-
Review Institutional Protocols: Your organization's Environmental Health and Safety (EHS) department will have established procedures for chemical waste disposal. These protocols are designed to ensure compliance with local, state, and federal regulations.
-
Waste Characterization: Determine if the waste is a pure, unused product, a contaminated mixture, or a dilute solution. This will dictate the appropriate disposal pathway.
-
Container Selection: Choose a waste container that is compatible with amine hydrochlorides. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid reactive metals. Ensure the container is in good condition, with a secure, leak-proof lid.
Step-by-Step Disposal Procedures
The proper disposal method for ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride depends on the nature and quantity of the waste.
Disposal of Unused or Expired Solid Compound
-
Containerization: Keep the compound in its original, clearly labeled container if possible. If transferring to a new container, ensure it is appropriate for solid waste and clearly labeled with the full chemical name and any associated hazards.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride."
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials. As a hydrochloride salt of an amine, it should be kept separate from strong bases and strong oxidizing agents.
-
Request for Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.
Disposal of Aqueous Solutions
-
Neutralization (if permissible): Depending on your institution's and local wastewater regulations, dilute aqueous solutions may be neutralized before disposal.
-
Caution: Neutralization of an amine hydrochloride with a base will generate the free amine, which may have different properties and hazards. Neutralization with a weak base like sodium bicarbonate should be done slowly and in a well-ventilated area, preferably a fume hood.
-
Check the pH of the solution to confirm it is within the acceptable range for drain disposal as specified by your EHS department.
-
-
Containerization for Hazardous Waste: If drain disposal is not permitted, collect the aqueous waste in a designated, labeled container for liquid hazardous waste.
-
Labeling and Segregation: Label the container as "Hazardous Aqueous Waste" with the full chemical name and approximate concentration. Store it in a designated satellite accumulation area with appropriate secondary containment to prevent spills.
-
Request for Pickup: Arrange for collection by your institution's hazardous waste management team.
Disposal of Contaminated Materials
Items such as gloves, weighing paper, and pipette tips that are contaminated with ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride should be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Labeling: The container should be labeled as "Contaminated Solid Waste" and specify the chemical contaminant.
-
Disposal: This waste should be collected for incineration or other approved disposal methods by your institution's EHS department.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Immediate Actions for Spills
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills or if there is a risk of airborne dust, respiratory protection may be necessary.[3]
Spill Cleanup Protocol
The following workflow outlines the general procedure for cleaning up a spill of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride.
Caption: Spill Cleanup Workflow for Ethyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride.
Detailed Decontamination Steps:
-
For Solid Spills: Carefully sweep up the solid material, avoiding the generation of dust. Place it in a labeled hazardous waste container.
-
For Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[4]
-
Neutralization of Spill Area: Due to its hydrochloride salt nature, the spill area may be acidic. After removing the bulk of the material, the area can be neutralized with a mild base like a 5% sodium bicarbonate solution.[4][5] Use pH paper to confirm that the area is neutralized.
-
Final Cleaning: Clean the spill area thoroughly with soap and water.[5]
-
Waste Disposal: All materials used for cleanup, including absorbents, paper towels, and contaminated PPE, must be collected and disposed of as hazardous waste.
Regulatory Compliance and Best Practices
Disposal of all chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established standards for hazardous waste management.
Key Regulatory Considerations:
-
Waste Determination: It is the generator's responsibility to determine if a waste is hazardous.
-
Container Management: Waste containers must be kept closed except when adding or removing waste, and they must be in good condition.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the identity of the contents.
-
Accumulation Time Limits: There are limits on how long hazardous waste can be stored at the point of generation (satellite accumulation area).
By adhering to the procedures outlined in this guide and your institution's EHS protocols, you contribute to a safe laboratory environment and ensure regulatory compliance.
References
-
NextSDS. (n.d.). ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride. Retrieved from [Link]
-
NextSDS. (n.d.). ethyl 2-amino-3-cyclohexylpropanoate hydrochloride. Retrieved from [Link]
-
Brooklyn College. (n.d.). Laboratory Chemical Spill Guidelines. Retrieved from [Link]
-
Environmental Health and Safety, UNC Charlotte. (2024). Chemical Spill Procedures. Retrieved from [Link]
-
Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill. Retrieved from [Link]
Sources
Personal protective equipment for handling ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride
As a Senior Application Scientist, my goal is to provide you with more than just a standard safety sheet. To ensure operational excellence and safety in your drug development workflows, you must understand the causality behind the handling requirements for ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride (CAS: 2225126-65-6).
This compound is a chiral, non-proteinogenic amino acid ester hydrochloride. While it is an invaluable building block for synthesizing conformationally constrained peptides, its specific functional groups dictate strict logistical and safety protocols[1][2].
Hazard Assessment & The Causality of Risk
Understanding the physicochemical nature of this compound is the first step in self-validating your safety protocols.
-
Hygroscopicity & Acidic Hydrolysis: As a hydrochloride salt, this powder is hygroscopic. Upon contact with ambient moisture or sweat on human skin, it undergoes partial dissociation. This creates a localized acidic micro-environment that leads to acute dermal and ocular damage, classifying it as a Skin Irritant 2 (H315) and Eye Irritant 2A (H319) [1][3].
-
Lipophilicity: The esterification of the carboxyl group and the presence of the cyclohexyl ring remove the zwitterionic nature typical of free amino acids. This makes the molecule highly lipophilic. If accidentally dissolved in penetrating organic solvents (e.g., DMSO, DMF) during a spill, its ability to cross the dermal barrier increases significantly[2][4].
-
Electrostatic Aerosolization: Amino acid hydrochloride powders are highly prone to static charge buildup. This leads to "flyaway" dust that poses a severe inhalation hazard, directly correlating with its STOT SE 3 (H336) classification for specific target organ toxicity (respiratory irritation and central nervous system effects)[1][5].
Quantitative Hazard Profile
| Hazard Classification | Code | Operational Impact & Causality |
| Skin Irritation | Category 2 (H315) | Exothermic/acidic hydrolysis on skin moisture necessitates a chemical-resistant barrier. |
| Eye Irritation | Category 2A (H319) | Airborne micro-dust can cause severe ocular damage; snug-fitting goggles are mandatory. |
| Target Organ Toxicity | STOT SE 3 (H336) | Single exposure may cause respiratory irritation; handling must be restricted to draft-controlled hoods. |
Mandatory Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; treat it as a deliberate system designed to counter the specific failure modes of the chemical[4].
| PPE Category | Specification | Causal Justification |
| Hand Protection | Nitrile gloves (min 4 mil thickness), double-gloved. | Nitrile provides an excellent barrier against both the acidic salt and the organic solvents used for its dissolution. Double-gloving prevents breakthrough if the outer layer is compromised by solvents[6]. |
| Eye Protection | Snug-fitting chemical splash goggles. | Prevents mechanical irritation and chemical burns from statically charged, airborne hydrochloride dust[1]. |
| Body Protection | Flame-retardant lab coat, closed-toe shoes. | Prevents the accumulation of static-prone powder on personal clothing, mitigating secondary exposure outside the lab. |
| Respiratory | N95/P100 particulate respirator. | Mandatory only if handling outside a fume hood or during spill cleanup to mitigate the H336 inhalation risk[4]. |
Operational Workflow & Handling Protocol
To maintain stoichiometric accuracy and safety, the handling of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride must follow a strict, static-controlled workflow.
Workflow for the safe handling and dissolution of amino acid hydrochloride salts.
Step-by-Step Methodology: Weighing & Dissolution
-
Environmental Preparation: Verify the fume hood face velocity is between 0.4 and 0.6 m/s. Place a static-dissipative weighing mat inside the hood to ground the workspace[4].
-
Tool Selection: Use a grounded, anti-static micro-spatula. Causality: Eliminating static prevents the powder from aerosolizing, protecting your respiratory tract and ensuring you do not lose yield during transfer.
-
Transfer: Weigh the solid directly into a pre-tared, sealable vial rather than open weighing paper to minimize environmental exposure.
-
In-Situ Neutralization (Crucial Step): Because the amine is protonated (ammonium salt), it is non-nucleophilic. When dissolving the compound in an organic solvent (e.g., DCM or DMF) for peptide coupling, you must add a tertiary amine base (like DIPEA or TEA) to the mixture. Causality: This neutralizes the HCl, liberating the free amine and activating it for downstream reactions[6].
Spill Response & Disposal Plan
If a spill occurs, standard dry sweeping is strictly prohibited, as it will aerosolize the H336-classified dust[5].
Step-by-step spill response and decontamination logic for hydrochloride powders.
Step-by-Step Methodology: Spill Cleanup & Disposal
-
Immediate Containment: Isolate the area. If the spill is outside the fume hood, immediately don a P100 respirator[4].
-
Wet Wiping (Neutralization): Cover the spilled powder with absorbent towels dampened with a mild aqueous bicarbonate buffer (pH ~8.0). Causality: The moisture traps the dust to prevent inhalation, while the basic buffer neutralizes the acidic hydrochloride component[2].
-
Surface Decontamination: After removing the bulk solid, wipe down the surface with a 70% Isopropanol (IPA) solution. Causality: Since the compound is a lipophilic ester, water alone will not remove residual organic traces; an alcohol is required to fully solubilize and lift the remaining residue[2].
-
Waste Segregation & Disposal: Place all contaminated wipes and collected solids into a sealable container labeled as "Halogenated Organic Solid Waste." Dispatch this to a licensed facility for high-temperature incineration. Causality: Incineration is the only approved method that ensures the complete thermal destruction of the synthetic organic molecule, safely converting it into carbon dioxide, water, and scrubbed nitrogen/hydrogen chloride gases[3].
References
-
NextSDS Database. "ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride - Chemical Substance Information." NextSDS. 1
-
BenchChem. "(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride." BenchChem. 3
-
BenchChem. "4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride." BenchChem. 4
-
BenchChem. "Proline hydrochloride, L-." BenchChem. 5
-
BenchChem. "H-Val-OMe.HCl." BenchChem. 6
-
BenchChem. "1-Aminocyclobutanecarboxylic acid hydrochloride." BenchChem. 2
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
- 3. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 4. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 5. Proline hydrochloride, L- | 7776-34-3 | Benchchem [benchchem.com]
- 6. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
